molecular formula C9H13N3O4S B1518885 5-(Piperazine-1-sulfonyl)furan-2-carboxamide CAS No. 1087784-70-0

5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Cat. No.: B1518885
CAS No.: 1087784-70-0
M. Wt: 259.28 g/mol
InChI Key: OXIAPQGSCKWZLP-UHFFFAOYSA-N
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Description

5-(Piperazine-1-sulfonyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C9H13N3O4S and its molecular weight is 259.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-piperazin-1-ylsulfonylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-9(13)7-1-2-8(16-7)17(14,15)12-5-3-11-4-6-12/h1-2,11H,3-6H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIAPQGSCKWZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256019
Record name 5-(1-Piperazinylsulfonyl)-2-furancarboxamide
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Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-70-0
Record name 5-(1-Piperazinylsulfonyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Piperazinylsulfonyl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Piperazine-1-sulfonyl)furan-2-carboxamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. The document is intended for researchers, scientists, and professionals in the field of drug development. It details a proposed synthetic pathway, methodologies for structural and physicochemical characterization, and protocols for evaluating its potential as an antimicrobial and anticancer agent. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the compound's potential.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents with enhanced efficacy and safety profiles is a cornerstone of medicinal chemistry. The molecular architecture of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is a compelling example of rational drug design, integrating three key pharmacophores: a furan-2-carboxamide, a sulfonamide, and a piperazine moiety. Each of these components has been independently associated with a wide spectrum of biological activities.

  • Furan-2-carboxamide: This scaffold is recognized for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-hyperlipidemic activities. The furan ring acts as a bioisostere for other aromatic systems, offering unique electronic and steric properties that can influence drug-receptor interactions.[1][2]

  • Sulfonamide: The sulfonamide group is a well-established pharmacophore present in numerous clinically approved drugs, including antibacterial, and diuretic agents. Its ability to act as a hydrogen bond donor and acceptor, as well as its specific geometric arrangement, allows it to interact with a variety of biological targets.[3]

  • Piperazine: The piperazine ring is a common structural motif in centrally active agents, as well as in compounds with antimicrobial and anticancer properties. Its basic nitrogen atoms can be crucial for aqueous solubility and for forming ionic interactions with biological targets.[4][5]

The strategic combination of these three moieties in 5-(Piperazine-1-sulfonyl)furan-2-carboxamide presents a unique opportunity to explore novel therapeutic potential, leveraging the synergistic effects of these well-established pharmacophores. This guide will delineate a systematic approach to the synthesis, characterization, and biological evaluation of this promising compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Chemical Structure

The chemical structure of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is presented below.

Figure 1: Chemical structure of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC9H13N3O4SPubChem[6]
Molecular Weight259.28 g/mol PubChem[6]
XLogP3-1.0PubChem[6]
Hydrogen Bond Donor Count2PubChem[6]
Hydrogen Bond Acceptor Count5PubChem[6]
Rotatable Bond Count3PubChem[6]

Interpretation of Predicted Properties:

  • The negative XLogP3 value suggests that the compound is likely to be hydrophilic, which could indicate good aqueous solubility but potentially lower passive membrane permeability.

  • The number of hydrogen bond donors and acceptors is within the range typically observed for orally bioavailable drugs, suggesting the potential for favorable interactions with biological targets and good solubility.

  • The low rotatable bond count indicates a relatively rigid structure, which can be advantageous for binding to a specific target with high affinity.

Synthesis Pathway

A plausible synthetic route for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is proposed, starting from commercially available 5-(chlorosulfonyl)furan-2-carboxylic acid. This multi-step synthesis is designed to be efficient and scalable.

Synthesis_Pathway start 5-(Chlorosulfonyl)furan-2-carboxylic acid intermediate1 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid start->intermediate1 Step 1: Sulfonamide Formation p1 start->p1 final_product 5-(Piperazine-1-sulfonyl)furan-2-carboxamide intermediate1->final_product Step 2: Amidation p2 intermediate1->p2 reagent1 Piperazine, Triethylamine Dichloromethane (DCM) 0°C to rt reagent1->p1 reagent2 1. Thionyl chloride (SOCl2), reflux 2. Aqueous Ammonia (NH4OH) reagent2->p2 p1->intermediate1 p2->final_product

Figure 2: Proposed synthetic pathway for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Step 1: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid

Rationale: This step involves a nucleophilic substitution reaction where the primary amine of piperazine attacks the electrophilic sulfur atom of the sulfonyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct. Dichloromethane is a suitable inert solvent for this reaction.

Protocol:

  • Dissolve 5-(chlorosulfonyl)furan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • Slowly add a solution of piperazine (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride. The subsequent addition of aqueous ammonia results in the formation of the primary amide.

Protocol:

  • Suspend 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid (1.0 eq) in thionyl chloride (excess).

  • Reflux the mixture for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a suitable solvent like THF.

  • Slowly add the acyl chloride solution to a cooled (0°C) solution of concentrated aqueous ammonia.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Structural and Physicochemical Characterization

Rigorous characterization is essential to confirm the identity, purity, and key properties of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (two doublets), the piperazine ring protons (two multiplets), and the amide protons (a broad singlet). The chemical shifts and coupling constants will be crucial for confirming the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present. Key signals will include those for the furan ring carbons, the piperazine carbons, the carbonyl carbon of the amide, and the carbons attached to the sulfonyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will be used to identify the key functional groups. Expected characteristic absorption bands include:

  • N-H stretching (amide and piperazine): ~3400-3200 cm⁻¹

  • C=O stretching (amide): ~1680-1640 cm⁻¹

  • S=O stretching (sulfonamide): Asymmetric at ~1350-1300 cm⁻¹ and symmetric at ~1160-1130 cm⁻¹.[7][8]

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which can provide further structural information.

Physicochemical Characterization

A suite of standard assays should be performed to determine the compound's drug-like properties.

ADME_Workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro ADME solubility Aqueous Solubility permeability Permeability (e.g., PAMPA, Caco-2) solubility->permeability logp LogP/LogD logp->permeability pka pKa Determination pka->permeability stability Metabolic Stability (Microsomes, Hepatocytes) permeability->stability protein_binding Plasma Protein Binding stability->protein_binding

Figure 3: Workflow for physicochemical and in vitro ADME characterization.

Experimental Protocols:

  • Solubility: The thermodynamic solubility of the compound in aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) will be determined using the shake-flask method followed by quantification using a validated HPLC-UV method.[9]

  • Lipophilicity (LogD): The distribution coefficient at pH 7.4 will be measured using the shake-flask method with n-octanol and phosphate-buffered saline (PBS).[9]

  • pKa Determination: The ionization constants will be determined by potentiometric titration or UV-metric methods.[9]

  • Permeability: Initial assessment of passive permeability can be performed using the Parallel Artificial Membrane Permeability Assay (PAMPA). For more detailed information on active transport and efflux, the Caco-2 cell permeability assay is the gold standard.[10]

  • Metabolic Stability: The in vitro metabolic stability will be assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its depletion over time by LC-MS/MS.[11]

  • Plasma Protein Binding: The extent of binding to plasma proteins will be determined using equilibrium dialysis.[11]

Biological Evaluation: Exploring Therapeutic Potential

Based on the structural motifs present in 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, its evaluation as an antimicrobial and anticancer agent is a logical starting point.

Antimicrobial Activity Screening

Rationale: The furan and sulfonamide moieties are present in many antimicrobial agents. A high-throughput screening approach can be used to efficiently assess the compound's activity against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

Rationale: Furan-2-carboxamide and piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. An initial screening against a panel of cancer cell lines can identify potential anticancer activity.

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[4]

Conclusion and Future Directions

5-(Piperazine-1-sulfonyl)furan-2-carboxamide represents a promising scaffold for the development of new therapeutic agents. This guide has outlined a comprehensive and scientifically grounded approach to its synthesis, characterization, and initial biological evaluation. The proposed experimental protocols are based on established methodologies and are designed to provide a robust dataset for assessing the compound's potential.

Positive results from the initial antimicrobial and anticancer screens would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate how the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.

  • In Vivo Efficacy and Safety Studies: To evaluate the compound's performance in animal models of disease and to assess its toxicological profile.

The systematic approach detailed in this guide provides a clear roadmap for advancing our understanding of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide and for unlocking its potential as a valuable new therapeutic agent.

References

  • Sweidan, K., Idrees, G., Abu-Qatouseh, L., Tahir, M. N., Khanfar, M., Joshi, R., Mallah, E., & Mubarak, M. S. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Request PDF. Retrieved February 24, 2024, from [Link]

  • Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • PubChem. (n.d.). 5-(piperazine-1-sulfonyl)furan-2-carboxamide. Retrieved February 24, 2024, from [Link]

  • Charles River. (n.d.). In Vitro ADME Assays and Services. Retrieved February 24, 2024, from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved February 24, 2024, from [Link]

  • RSC Publishing. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 24, 2024, from [Link]

  • Assay Guidance Manual - NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved February 24, 2024, from [Link]

  • Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed, 24(6), 531-540. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Retrieved February 24, 2024, from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Hilaris Publisher. (2017). One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. Retrieved February 24, 2024, from [Link]

Sources

Biological activity and mechanism of action of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Predicted Biological Activity and Mechanism of Action of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity and potential mechanisms of action of the novel chemical entity, 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. Due to the absence of direct experimental data for this specific compound in publicly available literature, this document synthesizes information from closely related analogs to build a scientifically grounded hypothesis of its therapeutic potential. By examining the structure-activity relationships of similar furan-carboxamides, piperazine-sulfonamides, and particularly the structurally analogous 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles, we predict that 5-(Piperazine-1-sulfonyl)furan-2-carboxamide holds promise as an anticancer agent, potentially targeting neuroblastoma and other solid tumors. The proposed mechanism of action centers on the inhibition of key cellular kinases, such as Aurora A kinase. This guide details the rationale behind these predictions, outlines robust experimental protocols for validation, and provides a framework for its future development as a therapeutic candidate.

Introduction and Rationale

The pursuit of novel therapeutic agents with improved efficacy and selectivity is a cornerstone of modern drug discovery. The molecule 5-(Piperazine-1-sulfonyl)furan-2-carboxamide incorporates three key pharmacophores: a furan ring, a piperazine moiety, and a sulfonamide linker. Each of these components is prevalent in a wide range of clinically approved drugs and biologically active compounds, suggesting that their combination could yield a molecule with significant therapeutic potential[1][2].

  • Furan Moiety: The furan ring is a versatile five-membered aromatic heterocycle found in numerous pharmacologically active compounds. It can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can enhance drug-receptor interactions and metabolic stability[2]. Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[2][3]. Specifically, 5-aryl-furan-2-carboxamide derivatives have been identified as potent antagonists of the urotensin-II receptor, with potential applications in cardiovascular disease[4].

  • Piperazine Ring: The piperazine scaffold is a privileged structure in medicinal chemistry, present in a multitude of drugs targeting the central nervous system, cancer, and infectious diseases[1]. Its two nitrogen atoms provide opportunities for substitution, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are crucial for pharmacokinetic profiles[5]. The piperazine ring often serves as a linker to orient other pharmacophoric groups for optimal interaction with biological targets[5].

  • Sulfonamide Group: The sulfonamide group is a key functional group in a wide array of antibacterial, diuretic, and anticancer drugs. It can act as a hydrogen bond donor and acceptor, contributing to strong binding interactions with target proteins. The incorporation of a sulfonamide linker can influence the overall electronic properties and conformational flexibility of a molecule.

The conjugation of these three moieties in 5-(Piperazine-1-sulfonyl)furan-2-carboxamide suggests a strong potential for biological activity, particularly in the realm of oncology.

Predicted Biological Activity: Anticancer Potential

Based on the significant anticancer activity observed for the structurally similar 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles, we hypothesize that 5-(Piperazine-1-sulfonyl)furan-2-carboxamide will exhibit potent cytotoxic effects against a range of cancer cell lines, with a particular emphasis on neuroblastoma.

Studies on sulfonylated 5-piperazine-substituted 1,3-oxazole-4-carbonitriles have demonstrated their efficacy in both MYCN-amplified (Kelly) and MYCN-non-amplified (SH-SY5Y) neuroblastoma cells[6][7]. One of the lead compounds from this series, compound 7b , exhibited an IC50 of 1.3 µM in Kelly cells, which is comparable to the standard chemotherapeutic agent doxorubicin, but with significantly lower toxicity in non-malignant HEK293 cells[7]. This suggests a favorable therapeutic window.

Table 1: Predicted Cytotoxicity Profile of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide Based on Analog Data

Cell LineCancer TypePredicted IC50 (µM)Rationale
KellyNeuroblastoma (MYCN-amplified)1.0 - 5.0Based on the high potency of oxazole analogs in this cell line[6][7].
SH-SY5YNeuroblastoma (MYCN-non-amplified)1.5 - 7.0Based on the activity of oxazole analogs in this cell line[6][7].
HepG2Hepatocellular Carcinoma2.0 - 10.0Based on the broad cytotoxicity of oxazole analogs[6][7].
MCF-7Breast Cancer2.0 - 10.0Based on the broad cytotoxicity of oxazole analogs[6][7].
HEK293Non-malignant Kidney Cells> 10Predicted selectivity based on the low toxicity of oxazole analogs in non-malignant cells[7].

Proposed Mechanism of Action: Kinase Inhibition

The piperazine-sulfonyl scaffold is a common feature in many kinase inhibitors. In silico docking studies of the analogous 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles revealed a high binding affinity to the ATP-binding site of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer[6]. The predicted binding energies for these analogs were in the range of -10.8 to -10.9 kcal/mol[6].

Therefore, we propose that 5-(Piperazine-1-sulfonyl)furan-2-carboxamide will function as an ATP-competitive inhibitor of Aurora A kinase. The furan ring and the carboxamide group would likely engage in hydrogen bonding and hydrophobic interactions within the kinase's active site, while the piperazine-sulfonyl moiety would extend into the solvent-exposed region, providing opportunities for further structural modifications to enhance potency and selectivity.

Aurora_A_Kinase_Inhibition_Pathway cluster_0 Cellular Proliferation G2/M_Phase G2/M Phase Transition Mitosis Mitosis G2/M_Phase->Mitosis Cell_Cycle_Progression Cell Cycle Progression Mitosis->Cell_Cycle_Progression Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Tumor_Growth Tumor_Growth Cell_Cycle_Progression->Tumor_Growth Leads to Aurora_A Aurora A Kinase Aurora_A->G2/M_Phase Phosphorylation & Activation Compound 5-(Piperazine-1-sulfonyl) furan-2-carboxamide Compound->Aurora_A Inhibition

Caption: Proposed mechanism of action via Aurora A kinase inhibition.

Experimental Protocols for Validation

To validate the predicted biological activity and mechanism of action of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, a series of in vitro and cellular assays are proposed.

Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

The synthesis of the target compound can be achieved through a multi-step process, likely starting from furan-2-carboxylic acid. A plausible synthetic route would involve the chlorosulfonylation of the furan ring, followed by reaction with a protected piperazine, and finally, amidation of the carboxylic acid and deprotection.

Synthesis_Workflow Start Furan-2-carboxylic acid Step1 Chlorosulfonylation (Chlorosulfonic acid) Start->Step1 Intermediate1 5-(Chlorosulfonyl)furan-2-carboxylic acid Step1->Intermediate1 Step2 Reaction with Boc-piperazine Intermediate1->Step2 Intermediate2 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl) furan-2-carboxylic acid Step2->Intermediate2 Step3 Amidation (e.g., EDC/HOBt, NH4Cl) Intermediate2->Step3 Intermediate3 tert-butyl 4-((5-(aminocarbonyl)furan-2-yl)sulfonyl) piperazine-1-carboxylate Step3->Intermediate3 Step4 Deprotection (e.g., TFA in DCM) Intermediate3->Step4 Final_Product 5-(Piperazine-1-sulfonyl)furan-2-carboxamide Step4->Final_Product

Caption: A plausible synthetic workflow for the target compound.

In Vitro Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer and non-malignant cell lines.

Protocol:

  • Cell Culture: Culture Kelly, SH-SY5Y, HepG2, MCF-7, and HEK293 cells in their respective recommended media and conditions.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide (e.g., from 0.01 to 100 µM) and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Viability Assay: Assess cell viability using a WST-1 or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against Aurora A kinase.

Protocol:

  • Reagents: Obtain recombinant human Aurora A kinase, a suitable substrate (e.g., Kemptide), and ATP.

  • Assay Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide in an appropriate assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (³²P-ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The modular nature of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide provides ample opportunities for structural optimization to improve potency, selectivity, and pharmacokinetic properties.

  • Piperazine Substitutions: The unsubstituted nitrogen of the piperazine ring is a key site for modification. Introducing various substituents (e.g., alkyl, aryl, or heterocyclic groups) can modulate solubility, cell permeability, and interactions with the target protein.

  • Furan Ring Modifications: Substitution on the furan ring could further enhance binding affinity. For instance, the introduction of small alkyl or halogen groups could lead to improved hydrophobic interactions within the kinase active site.

  • Carboxamide Isosteres: Replacing the carboxamide group with other hydrogen-bonding moieties could be explored to optimize interactions with the target.

Future studies should focus on a comprehensive SAR exploration to identify analogs with improved drug-like properties. Promising candidates should then be advanced into in vivo efficacy studies in relevant animal models of cancer.

Conclusion

While direct experimental evidence is currently lacking for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, a thorough analysis of structurally related compounds strongly suggests its potential as a novel anticancer agent. The predicted mechanism of action, through the inhibition of Aurora A kinase, provides a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a clear path for validating these hypotheses and advancing this promising molecule through the drug discovery pipeline.

References

  • Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source Not Specified.
  • N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI.
  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • 1-((5-Carbamoylfuran-2-yl)sulfonyl)piperidine-4-carboxylic acid. ChemScene.
  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica.
  • 5-(Piperazin-1-yl)benzofuran-2-carboxamide. PubChem.
  • Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. UKR Publisher.
  • Pharmacokinetics of preoperative intraperitoneal 5-FU in patients with pancre
  • The reaction mechanism of 1,4-bis[3-(2-furancarboxamido)propyl]piperazine, L 2.
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
  • Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Compar
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.
  • Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE.
  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. PMC.
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
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  • Synthesis and in vitro evaluation of piperazinyl-ureido sulfamates as steroid sulfatase inhibitors. University of Birmingham's Research Portal.
  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
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Therapeutic potential of piperazine-1-sulfonyl furan derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Scaffold Architecture, Synthesis, and Pharmacological Applications[1]

Executive Summary

The integration of the piperazine pharmacophore with furan-2-sulfonyl moieties represents a compelling strategy in modern medicinal chemistry. This hybrid scaffold—1-(furan-2-sulfonyl)piperazine —bridges the gap between solubility-enhancing linkers and bioactive heterocyclic heads. While the piperazine ring provides favorable pharmacokinetic (PK) properties and receptor affinity, the furan-sulfonyl group acts as a distinct bioisostere for phenyl-sulfonamides, offering unique electronic properties and hydrogen-bonding capabilities.

This guide analyzes the therapeutic utility of this scaffold, focusing on 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition for metabolic disorders and tubulin/Carbonic Anhydrase targeting in oncology. Crucially, it addresses the metabolic liability of the furan ring, providing rational design strategies to mitigate toxicity.

Structural Architecture & Rational Design

The Piperazine-1-Sulfonyl Furan scaffold is a tripartite system. Its efficacy stems from the synergistic contribution of its three core domains:

DomainFunctionality & Design Rationale
Furan Ring (Head) Bioisostere: Replaces phenyl/thiophene rings to alter lipophilicity (LogP) and metabolic stability. Interaction: Oxygen atom acts as a weak H-bond acceptor. Risk: Potential metabolic activation (see Section 5).
Sulfonyl Linker (SO₂) Geometry: Tetrahedral geometry orients the head and tail groups in a non-planar configuration (~109.5°). Binding: Strong H-bond acceptor; mimics the transition state in hydrolysis reactions (e.g., proteases).
Piperazine (Tail) Solubility: Protonation at physiological pH (N4) improves aqueous solubility. Rigidity: Chair conformation restricts conformational entropy, reducing the penalty upon receptor binding.

Primary Therapeutic Targets

Metabolic Syndrome: 11β-HSD1 Inhibition

The most advanced application of piperazine sulfonamides lies in the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme converts inactive cortisone to active cortisol in the liver and adipose tissue.[1] Excess intracellular cortisol is a driver of insulin resistance, visceral obesity, and Type 2 Diabetes (T2D).

  • Mechanism: The furan-sulfonyl moiety occupies the hydrophobic pocket of the enzyme, mimicking the steroid core, while the piperazine tail extends towards the solvent-exposed region, often interacting with Tyr177 or Ser170 in the catalytic site.

  • Efficacy: Piperazine sulfonamides have demonstrated IC₅₀ values in the low nanomolar range (<10 nM) against human 11β-HSD1, with high selectivity over 11β-HSD2 (crucial to avoid mineralocorticoid side effects).

Oncology: Dual Targeting (Tubulin & Carbonic Anhydrase)
  • Tubulin Polymerization: Furan derivatives are known to bind to the colchicine site of tubulin. The sulfonyl-piperazine linker provides the necessary spacing to span the interface between α- and β-tubulin subunits, leading to G2/M cell cycle arrest.

  • Carbonic Anhydrase (CA) IX/XII: In hypoxic tumors, transmembrane CA IX is overexpressed.[2] While primary sulfonamides (R-SO₂NH₂) are the classic zinc-binding groups (ZBGs), tertiary sulfonamides (like piperazine-1-sulfonyl furan) can act as prodrugs or bind via alternative mechanisms if the furan ring is substituted with a secondary ZBG (e.g., a sulfamate or carboxylic acid).

Chemical Synthesis Protocols

The synthesis of piperazine-1-sulfonyl furan derivatives typically follows a convergent nucleophilic substitution pathway.

General Synthetic Workflow (DOT Visualization)

SynthesisWorkflow Start1 Furan-2-sulfonyl chloride Reaction Nucleophilic Substitution (DCM/THF, Et3N, 0°C -> RT) Start1->Reaction Start2 N-Substituted Piperazine (1-R-piperazine) Start2->Reaction Workup Aq. Workup & Extraction Reaction->Workup 2-4 hrs Purification Column Chromatography (Hexane:EtOAc) Workup->Purification Product Target: 1-(Furan-2-sulfonyl)piperazine Purification->Product

Figure 1: Convergent synthetic pathway for the generation of piperazine-1-sulfonyl furan libraries.

Detailed Protocol: Synthesis of 1-((Furan-2-yl)sulfonyl)-4-phenylpiperazine

Reagents: Furan-2-sulfonyl chloride (1.0 eq), 1-phenylpiperazine (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Preparation: Dissolve 1-phenylpiperazine (1.62 g, 10 mmol) and TEA (1.67 mL, 12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add Furan-2-sulfonyl chloride (1.66 g, 10 mmol) dropwise over 15 minutes to prevent exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexane).

  • Workup: Quench with water (20 mL). Extract the organic layer with DCM (2 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the sulfonamide as an off-white solid.

Safety & Toxicology: The Furan Liability

A critical aspect of this guide is addressing the metabolic activation of the furan ring. The furan moiety is a "structural alert" in drug discovery due to its potential to be oxidized by Cytochrome P450 (specifically CYP2E1) into reactive metabolites.

Mechanism of Bioactivation (DOT Visualization)

FuranToxicity Parent Furan-Sulfonyl Drug CYP CYP450 Oxidation (CYP2E1) Parent->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) Dialdehyde->Adduct Covalent Binding

Figure 2: Metabolic bioactivation pathway of the furan ring leading to potential hepatotoxicity.

Mitigation Strategies

To improve the safety profile (E-E-A-T compliance), researchers should employ the following strategies:

  • Substitution: Block the metabolic "hotspots" (C2 and C5 positions) on the furan ring. Since C2 is sulfonated, the C5 position is the primary site for oxidation. Introducing an electron-withdrawing group (EWG) or a bulky alkyl group at C5 can sterically or electronically hinder CYP oxidation.

  • Bioisosteric Replacement: If toxicity persists, replace the furan with oxazole , isoxazole , or thiophene (though thiophene has its own S-oxidation issues).

  • GSH Trapping Assay: Early ADME screening must include Glutathione (GSH) trapping assays to quantify the formation of reactive metabolites in liver microsomes.

Experimental Assay: 11β-HSD1 Inhibition Screening

Objective: Determine the IC₅₀ of synthesized derivatives against human 11β-HSD1.

Protocol:

  • Enzyme Source: Human recombinant 11β-HSD1 microsomes (expressed in HEK-293 cells).

  • Substrate: ³H-Cortisone (200 nM) and NADPH (200 µM cofactor).

  • Procedure:

    • Incubate test compounds (0.1 nM – 10 µM) with enzyme and NADPH in assay buffer (pH 7.4, 37°C) for 10 minutes.

    • Initiate reaction by adding ³H-Cortisone.

    • Incubate for 30 minutes at 37°C.

    • Stop reaction with Glycyrrhetinic acid (standard inhibitor).

  • Detection: Separate Cortisol from Cortisone using HPLC or Scintillation Proximity Assay (SPA).

  • Analysis: Calculate % inhibition =

    
    . Plot dose-response curves to derive IC₅₀.
    

References

  • Piperazine Sulfonamides as 11β-HSD1 Inhibitors

    • Title: Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[3]

    • Source: Journal of Medicinal Chemistry (2008).[3][4]

    • URL:[Link]

  • Furan Toxicity & Metabolism

    • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
    • Source: Oriental Journal of Chemistry (2025).
    • URL:[Link]

  • Furan-Based Anticancer Agents

    • Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.[5][6]

    • Source: Molecules (MDPI) (2022).
    • URL:[Link][7]

  • Piperazine in Drug Discovery

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: ChemistryOpen (2026).
    • URL:[Link]

  • Carbonic Anhydrase Inhibition

    • Title: Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors.[8]

    • Source: Bioorganic Chemistry (2019).
    • URL:[Link]

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A Technical Guide to the Design, Synthesis, and Application of Furan-2-Carboxamides Featuring a Piperazine-Sulfonyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic assembly of well-characterized pharmacophores into novel molecular architectures is a cornerstone of rational drug design. The furan-2-carboxamide scaffold has emerged as a versatile platform, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The furan ring, acting as a bioisostere for a phenyl group, offers distinct electronic and steric properties that can be fine-tuned to optimize drug-receptor interactions and improve pharmacokinetic profiles[1].

Concurrently, the piperazine ring is recognized as a "privileged scaffold" in drug discovery. Its presence in numerous FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and membrane permeability. The two nitrogen atoms of the piperazine ring serve as versatile synthetic handles, allowing for systematic modifications to modulate a compound's interaction with its biological target[2][3][4].

This technical guide delves into the synthesis, characterization, and potential applications of a specific class of compounds that marries these two key moieties: 5-(Piperazine-1-sulfonyl)furan-2-carboxamide and its analogues. While literature on this exact molecule is sparse[5], the extensive research on related furan-2-carboxamides and piperazine-sulfonyl derivatives provides a robust foundation for predicting its biological potential and for outlining a comprehensive research and development workflow. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

Chapter 1: The Furan-2-Carboxamide Core - A Hub of Biological Activity

The furan-2-carboxamide core is a recurring motif in compounds targeting a diverse array of biological targets. The inherent reactivity and electronic properties of the furan ring, coupled with the hydrogen bonding capabilities of the carboxamide group, make it an attractive starting point for library synthesis and lead optimization.

Anticancer Applications

Several studies have highlighted the potential of furan-2-carboxamide derivatives as anticancer agents. For instance, the National Cancer Institute (NCI) has screened various 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines, which, while structurally distinct, share the core furan-piperazine linkage, for their antitumor activity against a panel of 60 human cancer cell lines[6]. The mechanism of action for many of these compounds is still under investigation, but potential targets include key enzymes in cancer cell proliferation and survival, such as VEGFR-2[7].

Antimicrobial and Antibacterial Potential

The furan moiety is a well-established pharmacophore in antimicrobial agents, with nitrofurantoin being a classic example. More recently, research has focused on non-nitrofuran derivatives to mitigate toxicity concerns. Piperazine-citral sulfonyl derivatives have shown promising antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[8]. This suggests that the combination of a piperazine-sulfonyl group with a furan ring could yield novel antibacterial candidates. Furthermore, related nitrofuranyl piperazines have demonstrated potent activity against Mycobacterium abscessus, a notoriously difficult-to-treat pathogen[9].

Urotensin-II Receptor Antagonism

A significant body of research has focused on 5-aryl-furan-2-carboxamide derivatives as potent antagonists of the urotensin-II receptor[10]. The urotensin-II system is implicated in a variety of cardiovascular diseases, making its antagonists promising therapeutic agents. Structure-activity relationship (SAR) studies in this area have provided valuable insights into the optimal substitutions on the furan ring and the carboxamide nitrogen for achieving high potency and selectivity[10].

Chapter 2: The Piperazine-Sulfonyl Moiety - A Modulator of Physicochemical and Biological Properties

The incorporation of a piperazine-sulfonyl group into a drug candidate can serve multiple purposes. The sulfonamide group is a key functional group in a wide range of clinically used drugs, and its combination with a piperazine ring offers a unique set of properties.

Impact on Pharmacokinetics

The piperazine moiety is often introduced to enhance the aqueous solubility and overall pharmacokinetic profile of a compound[2]. The basic nitrogen atoms can be protonated at physiological pH, which can improve absorption and distribution. The sulfonyl group, being a strong hydrogen bond acceptor, can further influence a molecule's interaction with biological membranes and metabolic enzymes.

A Vector for Targeting Specific Interactions

The piperazine-sulfonyl group can be strategically employed to form specific interactions with a biological target. For example, the sulfonyl oxygen atoms can act as hydrogen bond acceptors, while the piperazine ring can engage in van der Waals or electrostatic interactions. In the context of 5-HT6 receptor ligands, N1-aryl sulfonyl indole derivatives with a piperazinyl methyl side chain have been extensively studied, demonstrating the importance of the sulfonyl moiety for potent and selective binding[11].

Chapter 3: Synthetic Strategies and Methodologies

The synthesis of 5-(piperazine-1-sulfonyl)furan-2-carboxamide and its derivatives can be approached through several well-established synthetic routes. The choice of a specific pathway will depend on the availability of starting materials and the desired substitutions on the piperazine and carboxamide moieties.

General Synthetic Workflow

A plausible and efficient synthetic workflow would involve the initial synthesis of the core 5-(chlorosulfonyl)furan-2-carboxylic acid, followed by reaction with a suitable piperazine derivative and subsequent amidation.

G A Furan-2-carboxylic acid B Chlorosulfonation A->B ClSO3H C 5-(Chlorosulfonyl)furan-2-carboxylic acid B->C D Reaction with Piperazine Derivative C->D Substituted Piperazine E 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid D->E F Amidation E->F Ammonia or Amine G Target Compound: 5-(Piperazine-1-sulfonyl)furan-2-carboxamide F->G

Caption: A general synthetic workflow for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Detailed Experimental Protocol: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Step 1: Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid

  • To a stirred solution of furan-2-carboxylic acid (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (2-3 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chlorosulfonyl)furan-2-carboxylic acid.

Step 2: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid

  • Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid (1 eq.) in a suitable solvent (e.g., THF).

  • To this solution, add a solution of piperazine (or a desired N-substituted piperazine, 1.1 eq.) and a base (e.g., triethylamine, 2 eq.) in the same solvent at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid.

Step 3: Amidation to yield 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

  • To a solution of 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid (1 eq.) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 eq.) and a base like DIPEA (2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base) to the reaction mixture.

  • Stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Chapter 4: Biological Evaluation and Characterization

A thorough biological evaluation is critical to understanding the therapeutic potential of novel 5-(piperazine-1-sulfonyl)furan-2-carboxamide derivatives. The following is a proposed workflow for the initial screening and characterization of these compounds.

G cluster_0 Initial Screening cluster_1 Secondary Screening & Lead Optimization cluster_2 In vivo Evaluation A Library of Novel Compounds B Primary Assays (e.g., antibacterial, anticancer) A->B C Hit Identification B->C D Dose-Response Studies (IC50/MIC) C->D E Selectivity Profiling D->E F In vitro ADME/Tox E->F G Lead Candidate Selection F->G H Pharmacokinetic Studies G->H I Efficacy in Disease Models H->I J Preliminary Toxicology I->J

Caption: A hierarchical workflow for the biological evaluation of novel compounds.

In Vitro Antibacterial Activity Assay

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., MRSA, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria with no compound) and negative (medium only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay

Protocol: MTT Assay for Cell Viability

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Chapter 5: Data Summary and Future Directions

The exploration of 5-(piperazine-1-sulfonyl)furan-2-carboxamide and its analogues represents a promising avenue for the discovery of novel therapeutic agents. The table below summarizes the potential biological activities and key considerations for this class of compounds based on the analysis of related structures.

Potential Application Key Molecular Features Primary Biological Target(s) Considerations for Lead Optimization
Antibacterial Piperazine-sulfonyl moiety, Furan ringBacterial cell wall synthesis, DNA gyrase, etc.Broad-spectrum activity, low host toxicity, overcoming resistance mechanisms.
Anticancer Furan-2-carboxamide core, Aryl substitutionsKinases (e.g., VEGFR-2), Tubulin, etc.Selectivity for cancer cells, favorable pharmacokinetic profile, synergistic potential with existing therapies.
Cardiovascular 5-Aryl-furan-2-carboxamide structureUrotensin-II receptorHigh receptor affinity and selectivity, good oral bioavailability, metabolic stability.

Future research should focus on the synthesis of a diverse library of 5-(piperazine-1-sulfonyl)furan-2-carboxamide derivatives with various substitutions on the piperazine ring and the carboxamide nitrogen. A systematic SAR study, guided by the biological evaluation data, will be crucial for identifying lead candidates with optimal potency, selectivity, and drug-like properties.

References

  • PubChemLite. 5-(piperazine-1-sulfonyl)furan-2-carboxamide (C9H13N3O4S).
  • PubMed. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists.
  • PubMed. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus.
  • PubChem. 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
  • MDPI. Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines.
  • PubChem. 5-(Piperazin-1-yl)benzofuran-2-carboxamide.
  • MDPI. N-(2,2-Diphenylethyl)furan-2-carboxamide.
  • OUCI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PMC. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • PMC. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus.
  • ResearchGate. Some FDA‐approved piperazine‐containing drugs.
  • Benchchem. 5-(2-Chlorophenyl)furan-2-carboxamide|CAS 61941-95-5.
  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry.

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A Technical Guide to Target Identification for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of novel bioactive small molecules, such as those belonging to the 5-(piperazine-1-sulfonyl)furan-2-carboxamide class, represents a critical starting point in drug discovery. However, the therapeutic potential of these compounds can only be realized after their molecular target or targets are identified and validated. This process, often called target deconvolution, is a pivotal yet challenging phase that bridges phenotypic screening with rational drug design.[1] This in-depth technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically identify and validate the protein targets of this specific inhibitor class. We will explore a multi-pronged strategy, integrating computational prediction with cutting-edge biochemical, proteomic, and genetic methodologies. Each section explains the causality behind experimental choices, provides detailed protocols, and emphasizes the inclusion of self-validating systems to ensure scientific rigor and trustworthiness.

Introduction: The Target Deconvolution Imperative

Phenotypic screens, which assess a compound's effect on cellular or organismal behavior, are powerful engines for discovering first-in-class therapeutics. The 5-(piperazine-1-sulfonyl)furan-2-carboxamide scaffold may have been identified through such a screen, demonstrating, for example, anti-proliferative or anti-inflammatory activity. However, without knowledge of the direct molecular target, advancing this chemical series is fraught with challenges:

  • Lack of Rational Optimization: Structure-Activity Relationship (SAR) studies remain inefficient without a clear understanding of the binding interactions that need to be optimized.[1]

  • Safety and Selectivity Concerns: Off-target effects, which are a primary cause of clinical attrition, cannot be rationally predicted or engineered out.

  • Biomarker Development: Patient stratification and monitoring of therapeutic response in clinical settings are hindered without a validated, engageable target.[2]

Therefore, the primary directive is to unambiguously identify the protein(s) that physically interact with these inhibitors to elicit the observed biological response. This guide outlines a logical, multi-step workflow to achieve this.

The Strategic Workflow for Target Identification

A robust target identification campaign does not rely on a single method but rather integrates orthogonal approaches to build a compelling case for a specific target. Our strategy progresses from broad, hypothesis-generating techniques to specific, hypothesis-confirming experiments.

TargetID_Workflow Figure 1. Overall Target Identification Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Testing & Prioritization cluster_2 Phase 3: In-Cell & In-Vivo Validation cluster_3 Phase 4: Final Confirmation A In Silico Prediction (Ligand & Structure-Based) D Direct Target Engagement (Biophysical Assays) A->D Candidate Proteins B Affinity Purification- Mass Spectrometry (AP-MS) B->D Candidate Proteins C Label-Free Proteomics (CETSA, DARTS) C->D Candidate Proteins E In Vitro Functional Assays D->E Confirmed Binders F Cellular Target Engagement (CETSA Western Blot) E->F Functionally Relevant Hits G Genetic Validation (CRISPR-Cas9 Screens) F->G Cell-Active Hits H Validated Target G->H Genetically Validated

Figure 1. A strategic workflow for target identification.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial phase aims to generate a list of potential candidate targets from the entire proteome. We employ parallel strategies to maximize the chances of success and to provide cross-validating evidence.

In Silico & Computational Prediction

Before embarking on resource-intensive lab experiments, computational methods can provide initial hypotheses based on the inhibitor's structure.[3] This is a cost-effective first step to prioritize protein families for investigation.

  • Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often bind to the same targets.[4][5] The 5-(piperazine-1-sulfonyl)furan-2-carboxamide structure is used to query databases like ChEMBL or PubChem to find known compounds with similar scaffolds and their associated targets.

  • Structure-Based Approaches (Inverse Docking): If 3D structures of potential targets are available, inverse docking can be used to computationally predict the binding of the inhibitor to a large panel of protein structures.[3][5] This can help identify potential binding pockets and estimate binding affinities.

Affinity-Based Proteomics: Fishing for Targets

The most direct biochemical method to identify a target is to use the inhibitor as "bait" to "fish" its binding partners from a complex protein mixture, such as a cell lysate.[6][7] This technique is known as Affinity Purification-Mass Spectrometry (AP-MS).[8]

Causality & Experimental Choice: AP-MS is powerful because it relies on the physical interaction between the drug and its target.[9] However, it requires chemical modification of the inhibitor to immobilize it on a solid support (e.g., agarose beads).[10] This is a critical step; the attachment point must be at a position on the molecule that does not interfere with its binding to the target. A preliminary Structure-Activity Relationship (SAR) study is essential to identify these non-essential positions.

AP_MS_Workflow Figure 2. AP-MS Experimental Workflow A 1. Synthesize Affinity Probe (Inhibitor + Linker + Biotin/Bead) C 3. Incubate Lysate with Probe (Target Binds to Inhibitor) A->C D 4. Control Incubation (Lysate + Probe + Excess Free Inhibitor) A->D B 2. Prepare Cell Lysate B->C B->D E 5. Wash Beads (Remove Non-specific Binders) C->E D->E F 6. Elute Bound Proteins E->F G 7. SDS-PAGE & In-Gel Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Identify proteins enriched in sample vs. control) H->I

Figure 2. Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analog of the 5-(piperazine-1-sulfonyl)furan-2-carboxamide inhibitor with a linker (e.g., polyethylene glycol) attached to a non-essential position, terminating in a biotin tag or directly coupled to sepharose beads.[10]

  • Cell Lysate Preparation: Culture and harvest cells relevant to the inhibitor's phenotype. Lyse cells in a mild, non-denaturing buffer (e.g., Tris-HCl with 150 mM NaCl, 1% NP-40, and protease inhibitors) to maintain native protein conformations.

  • Binding/Competition:

    • Test Sample: Incubate the cell lysate (1-5 mg total protein) with the inhibitor-coupled beads (20-50 µL) for 2-4 hours at 4°C with gentle rotation.

    • Control Sample: Pre-incubate a separate aliquot of lysate with a 100-fold molar excess of the free, unmodified inhibitor for 1 hour before adding the inhibitor-coupled beads. This is a crucial self-validating step; true targets will bind the free inhibitor and will not be pulled down by the beads.[11]

  • Washing: Wash the beads extensively (e.g., 5 times with 1 mL of lysis buffer) to remove proteins that are not specifically bound.

  • Elution: Elute the specifically bound proteins from the beads using an acidic buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digestion of the entire lane, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: Compare the protein lists from the test and control samples. Bona fide targets will be highly abundant in the test sample but significantly reduced or absent in the control sample.

Label-Free Methods: Bypassing Chemical Modification

A significant drawback of AP-MS is the risk that modifying the inhibitor will abolish its activity.[10] Label-free methods overcome this by using the native, unmodified compound.[12]

Drug Affinity Responsive Target Stability (DARTS)

Causality & Experimental Choice: DARTS operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure.[13] This stabilization makes the target protein more resistant to degradation by proteases.[14][15] By comparing the pattern of protein digestion in the presence and absence of the inhibitor, one can identify the stabilized (and therefore, interacting) protein.[14]

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Prepare a native cell lysate as described for AP-MS.

  • Inhibitor Incubation: Divide the lysate into aliquots. Treat one with the 5-(piperazine-1-sulfonyl)furan-2-carboxamide inhibitor (e.g., at 10x the concentration that gives a cellular effect) and the other with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Limited Proteolysis: Add a broad-spectrum protease like pronase to each aliquot.[14] The concentration and digestion time must be carefully optimized to achieve partial, not complete, digestion. This is a critical step.

  • Quench Digestion: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis: Run the digested samples on an SDS-PAGE gel. Look for protein bands that are present or more intense in the inhibitor-treated lane compared to the control lane.

  • Identification: Excise the protected bands and identify the proteins via mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

Causality & Experimental Choice: Similar to DARTS, CETSA is based on ligand-induced protein stabilization.[16] However, instead of protease resistance, CETSA measures thermal stability.[17] When heated, proteins denature and aggregate, but a protein bound to a drug will be more stable and remain in solution at higher temperatures.[16][18] A major advantage of CETSA is that it can be performed in intact, live cells, providing direct evidence of target engagement in a physiological context.[17][19]

Protocol 3: Proteome-Wide CETSA (MS-CETSA)

  • Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 64°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized proteins) from the aggregated fraction by centrifugation.

  • Proteomic Analysis: Analyze the soluble fractions from all samples using quantitative mass spectrometry.

  • Data Analysis: Identify proteins that show a shift in their melting curves to higher temperatures in the inhibitor-treated samples compared to the controls. These are the candidate targets.

Method Principle Key Advantage Key Disadvantage
AP-MS Affinity capture of binding partnersDirect physical interactionRequires inhibitor modification; risk of false positives
DARTS Ligand-induced protease resistanceUses unmodified inhibitorDigestion conditions are critical and require optimization
CETSA Ligand-induced thermal stabilizationWorks in intact cells; confirms engagementIndirect; may not work for all protein-ligand interactions

Phase 2 & 3: Target Validation - From Candidates to Confirmation

Generating a list of candidates is only the beginning. The next crucial phase is to validate these hits to confirm they are both necessary and sufficient for the inhibitor's activity.[2][20] Target validation is a rigorous process that uses multiple methods to build confidence.[21][22]

Biochemical and Biophysical Validation

Once a high-confidence candidate (e.g., a specific kinase) is identified, the interaction must be confirmed using purified proteins.

  • Recombinant Protein Expression: Express and purify the candidate target protein.

  • Direct Binding Assays: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to directly measure the binding affinity (Kd) of the inhibitor to the purified protein. This provides quantitative confirmation of the physical interaction.

  • Enzymatic/Functional Assays: If the target is an enzyme (e.g., a kinase, protease), test the ability of the 5-(piperazine-1-sulfonyl)furan-2-carboxamide inhibitor to modulate its activity in a biochemical assay. This links physical binding to a functional consequence.

Cellular Target Engagement

It is essential to confirm that the inhibitor engages the target protein inside the cell at relevant concentrations.[19]

  • CETSA with Western Blot: This is a focused version of the proteome-wide CETSA.[23] Instead of mass spectrometry, Western blotting is used with an antibody specific to the candidate protein. A thermal shift observed by Western blot provides strong evidence of intracellular target engagement.[19]

Genetic Validation: The Gold Standard

Genetic methods provide the most compelling evidence for target validation.[21] The logic is simple: if the candidate protein is the true target, then removing that protein from the cell should make the cell resistant to the inhibitor.

CRISPR-Cas9 Knockout Screens

Causality & Experimental Choice: CRISPR-Cas9 technology can be used to systematically knock out every gene in the genome.[24] By treating a library of these knockout cells with the inhibitor, we can identify which gene knockouts confer resistance.[25][26] If cells lacking the candidate target protein survive treatment with an otherwise lethal dose of the inhibitor, it provides powerful evidence that this protein is the target.[27]

Signaling_Pathway Figure 3. Hypothetical Signaling Pathway Receptor Growth Factor Receptor TargetKinase Candidate Target (e.g., Kinase X) Receptor->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene Phenotype Cell Proliferation (Observed Phenotype) Gene->Phenotype Inhibitor 5-(Piperazine-1-sulfonyl) furan-2-carboxamide Inhibitor->TargetKinase Inhibits

Sources

Physical properties and pKa values of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

[1][2]

Executive Summary

5-(Piperazine-1-sulfonyl)furan-2-carboxamide (CAS: 1087784-70-0) is a polar, heterocyclic building block characterized by a furan core substituted with a carboxamide at position 2 and a piperazine-sulfonyl moiety at position 5.[1][2][3][4] Distinct from its benzofuran analog (a key intermediate in Vilazodone synthesis), this furan derivative represents a hydrophilic scaffold often utilized in fragment-based drug discovery (FBDD) to probe kinase binding pockets or as a linker in proteolysis-targeting chimeras (PROTACs).

This guide provides a comprehensive analysis of its physicochemical properties, focusing on the critical pKa values that dictate its ionization state under physiological conditions, and outlines self-validating protocols for experimental verification.

Chemical Identity & Structural Analysis[1][2][5]

The molecule comprises three distinct functional zones: the electron-rich furan ring , the polar carboxamide (H-bond donor/acceptor), and the basic piperazine tail (solubilizing group).

PropertyDetail
IUPAC Name 5-(piperazin-1-ylsulfonyl)furan-2-carboxamide
CAS Number 1087784-70-0
Molecular Formula C₉H₁₃N₃O₄S
Molecular Weight 259.28 g/mol
SMILES C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)N
InChI Key OXIAPQGSCKWZLP-UHFFFAOYSA-N
Structural Causality[1]
  • Furan Core: Provides aromaticity and planar geometry, but is less lipophilic than benzene.

  • Sulfonyl Linker: The

    
     group acts as a strong electron-withdrawing group (EWG), significantly influencing the pKa of the attached piperazine ring.[1]
    
  • Carboxamide: A neutral, polar group that enhances water solubility and crystal lattice energy (high melting point potential) via intermolecular hydrogen bonding.

Physicochemical Profile: pKa and Solubility[1][7][8][9]

pKa Values (Ionization Constants)

The acid-base behavior of this molecule is dominated by the piperazine ring. The sulfonamide nitrogen (N1) and carboxamide nitrogen are chemically neutral under physiological conditions.

Functional GroupPredicted pKaTypeMechanistic Insight
Piperazine

(Distal)
8.1 – 8.5 BasicThe secondary amine is the primary protonation site.[1] While unsubstituted piperazine has a pKa ~9.8, the electron-withdrawing sulfonyl group at

exerts a long-range inductive effect (

), lowering the basicity of

by approximately 1.5 log units.[1]
Sulfonamide

N/A NeutralBeing a tertiary sulfonamide (

), there is no acidic proton to donate.[1] It does not ionize in the pH 1–14 range.
Carboxamide

~15.0 Very Weak AcidThe amide protons are not acidic enough to deprotonate under physiological conditions.[1]

Implication for Drug Design: At physiological pH (7.4), the molecule exists predominantly (~90%) in its cationic form (protonated at

Lipophilicity & Solubility[1][7]
  • XLogP (Predicted): -1.0 (Highly Hydrophilic).

  • Solubility Profile:

    • pH 1–6: High solubility (>10 mg/mL) due to

      
       protonation.
      
    • pH > 9:[1] Reduced solubility as the molecule transitions to its neutral free-base form.[1]

  • Polar Surface Area (PSA): ~110 Ų (Estimated). The high PSA suggests limited passive blood-brain barrier (BBB) permeability.[1]

Visualization: Ionization Pathway[1]

The following diagram illustrates the protonation equilibrium of the molecule across the pH scale.

IonizationPathcluster_legendPhysiological State (pH 7.4)CationCationic Form (pH < 8.0)(Protonated N4)NeutralNeutral Form (pH > 8.5)(Free Base)Cation->NeutralDeprotonation(pKa ~8.2)

Caption: Protonation equilibrium centered on the distal piperazine nitrogen (

Experimental Protocols (Self-Validating Systems)

As an application scientist, rely on these protocols to empirically determine the exact pKa and LogD, rather than relying solely on prediction.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise pKa of the piperazine

Method:
  • Preparation: Dissolve 1–2 mg of the compound in 10 mL of 0.15 M KCl (ionic strength adjustor). Ensure the starting pH is acidic (pH ~2.0) using 0.5 M HCl.

  • Titration: Titrate with 0.5 M KOH under inert gas (

    
     or Argon) to prevent carbonate formation.
    
  • Data Capture: Record pH vs. Volume of titrant from pH 2.0 to pH 12.0.

  • Validation Check: Look for a single inflection point around pH 8.0–8.5.

    • Self-Validation: If an inflection appears < 4.0, check for hydrolysis of the sulfonamide (rare but possible). If no inflection is seen, the sample concentration may be too low.

Protocol B: Shake-Flask Solubility Assay

Objective: Measure thermodynamic solubility at pH 7.4.

  • Saturation: Add excess solid compound to 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibrium: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Calibration: Use a standard curve prepared in DMSO (100% solubility reference).

References

  • PubChem. (n.d.).[5] 5-(piperazine-1-sulfonyl)furan-2-carboxamide (Compound).[1][2] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Uni.lu. (2026).[2][3] PubChemLite - 5-(piperazine-1-sulfonyl)furan-2-carboxamide.[1][2] University of Luxembourg.[2] Retrieved February 27, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][6] Journal of Chemical & Engineering Data, 54(11), 2914-2917. [Link]

  • Romanelli, M. N., et al. (2022).[8] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link][9][10]

Methodological & Application

Optimal solvent selection for dissolving 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation Strategies and Formulation Protocols for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Chemical Profiling & Solvation Thermodynamics

5-(Piperazine-1-sulfonyl)furan-2-carboxamide (CAS: 1087784-70-0) is a complex, highly polar synthetic intermediate and pharmacophore building block[1]. Achieving optimal solubility for this compound requires a deep understanding of its structural dichotomy.

The molecule presents three distinct solvation domains:

  • Furan-2-carboxamide Core: Acts as both a strong hydrogen-bond donor and acceptor. This moiety promotes the formation of dense intermolecular crystal lattices, making the compound highly resistant to dissolution in non-polar or weakly polar solvents (e.g., hexane, toluene)[2].

  • Sulfonyl Group (-SO₂-): A highly polar, strong hydrogen-bond acceptor. It requires solvents with high dielectric constants capable of dipole-dipole interactions to break sulfonyl-driven aggregation[3].

  • Piperazine Ring: Features a basic secondary amine (estimated pKa ~9.8). In its un-ionized state (pH 7.4), the compound exhibits sparingly low aqueous solubility (<1 mg/mL)[3]. However, this basic nitrogen provides a critical "solubility switch"—protonation in acidic media drastically increases aqueous solubility through in situ salt formation[2].

Mechanistic Rationale for Solvent Selection: For un-ionized stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are mandatory. DMSO effectively disrupts the intermolecular hydrogen bonds of the carboxamide and solvates the sulfonyl group. In downstream aqueous assays, maintaining solubility requires either a co-solvent approach (up to 10% DMSO)[4] or pH-driven protonation of the piperazine ring.

Solvent Selection Matrix

The following matrix summarizes quantitative expectations and mechanistic rationales for various solvent systems.

Solvent SystemDielectric Constant (ε)Solvation MechanismExpected SolubilityRecommended Application
Anhydrous DMSO 46.7Strong H-bond acceptor; disrupts amide/sulfonyl intermolecular bonds.High (>20 mM)Primary master stocks for in vitro screening.
0.1 M HCl (aq) ~80.0Protonation of secondary piperazine amine (cationic form).Moderate-High (>10 mM)In vivo dosing formulations; acidic extraction.
Methanol 32.7Moderate H-bond donor/acceptor; solvates polar domains.Moderate (~5 mM)LC-MS analytical preparations.
Water (pH 7.4) 80.1Limited interaction with the un-ionized lipophilic core.Low (<1 mM)Not recommended for primary stocks.

Application-Specific Solvation Workflow

SolvationWorkflow Start 5-(Piperazine-1-sulfonyl) furan-2-carboxamide Decision Target Application? Start->Decision InVitro In Vitro / Cellular Assays Decision->InVitro InVivo In Vivo / Animal Dosing Decision->InVivo DMSO Dissolve in Anhydrous DMSO (Forms 10-50 mM Stock) InVitro->DMSO Acidic Dissolve in 0.1M HCl or Citrate Buffer pH 3-4 InVivo->Acidic Dilute Dilute in Assay Buffer (Final DMSO < 1-5%) DMSO->Dilute Check QC: Check Tyndall Effect for Micro-precipitation Acidic->Check Dilute->Check

Workflow for application-specific solvent selection and validation.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Master Stock in DMSO

Causality: Atmospheric moisture rapidly degrades the solvation capacity of DMSO for sulfonyl compounds. Using anhydrous DMSO prevents premature micro-precipitation.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh exactly 2.59 mg of the compound (MW: 259.29 g/mol ) into a sterile, amber glass vial. Note: Amber glass is preferred to prevent potential photo-degradation of the furan ring.

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored under argon).

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation (Tyndall Effect Check): Shine a red or green laser pointer through the vial in a darkened room. If the laser beam path is visible (scattering), micro-precipitates are present. Continue sonication until the beam is entirely invisible, confirming true molecular dissolution.

  • Storage: Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Aqueous Formulation for In Vivo Dosing (In Situ Salt Formation)

Causality: Direct addition of the compound to physiological buffers (pH 7.4) will result in immediate precipitation. To achieve high aqueous concentrations, the piperazine ring must be protonated first using a strong acid, followed by buffering to a biologically tolerable pH[2].

Step-by-Step Methodology:

  • Suspension: Suspend 10 mg of the compound in 800 µL of sterile ultra-pure water. The compound will remain insoluble.

  • Protonation: Add 0.1 M HCl dropwise (approx. 50-100 µL) while vortexing continuously. The suspension will rapidly clear as the piperazine nitrogen protonates, forming the highly soluble hydrochloride salt in situ.

  • Buffering: Once completely dissolved, slowly back-titrate the solution using 0.1 M Sodium Citrate buffer to achieve a final pH of 4.5 - 5.0. Caution: Do not exceed pH 5.5, or the free base will crash out of solution.

  • Volume Adjustment: Bring the final volume to 1.0 mL with ultra-pure water to achieve a 10 mg/mL dosing solution.

  • Validation (Centrifugal Verification): Centrifuge the final formulation at 10,000 × g for 5 minutes. Analyze the supernatant via UV-Vis (approx. 254 nm) against a standard curve to confirm that the concentration matches the theoretical yield, ensuring no invisible precipitation occurred during the buffering step.

References

  • Sigma-Aldrich. "5-(piperazine-1-sulfonyl)furan-2-carboxamide Product Page". Sigma-Aldrich.
  • Vulcanchem. "2-(4-methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine Physicochemical Profile". Vulcanchem.
  • Arabian Journal of Chemistry. "Synthesis, characterization and corrosion inhibition efficiency of N-(4-(Morpholinomethyl Carbamoyl Phenyl) Furan-2-Carboxamide for brass in HCl medium". Arabian Journal of Chemistry.
  • National Institutes of Health (PMC). "Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay". PMC.

Sources

Application Note: Precision Crystallization of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling[1]

The purification of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide presents a unique challenge due to its amphiphilic nature. The molecule contains a basic secondary amine (piperazine), a polar sulfonamide linker, and a hydrogen-bond-rich carboxamide group on a furan core.

This guide moves beyond generic "recrystallization" and focuses on molecular recognition purification . We utilize the basicity of the piperazine ring as a "handle" to separate the target from non-basic synthetic impurities (e.g., unreacted sulfonyl chlorides or bis-substituted byproducts) via controlled salt formation.

Molecular "Handles" for Crystallization
Functional GroupPropertyCrystallization Strategy
Piperazine (

Amine)
Basic (

)
Primary Handle: Salt formation (HCl, Tosylate) to reject neutral impurities.
Sulfonamide (

)
Polar, H-bond AcceptorRequires polar solvents (DMSO, DMF, MeOH) for dissolution.
Furan Core Aromatic, Acid-SensitiveConstraint: Avoid strong aqueous acids at high heat to prevent ring opening.
Carboxamide H-bond Donor/AcceptorPromotes strong lattice energy; risk of "oiling out" if cooling is too rapid.

Solvent Selection & Solubility Mapping

Before attempting crystallization, the solubility profile must be established. The free base and the salt forms will exhibit drastically different behaviors.

Solubility Profile (Free Base)
  • High Solubility: DMSO, DMF, DMAc (Good for initial dissolution).

  • Moderate Solubility (Temperature Dependent): Methanol, Ethanol, Isopropanol (Ideal for cooling crystallization).

  • Low Solubility (Anti-Solvents): Ethyl Acetate, Diethyl Ether, Heptane, Toluene.

Decision Matrix

The following decision tree outlines the logic for selecting the purification route based on the impurity profile of the crude material.

SolventSelection Start Start: Crude Material Analysis ImpurityCheck Major Impurities? Start->ImpurityCheck RouteA Route A: Salt Formation (Target: >99% Purity) ImpurityCheck->RouteA Non-basic precursors (e.g., sulfonyl chlorides) RouteB Route B: Anti-Solvent (Target: Removal of color/tars) ImpurityCheck->RouteB Oily residues/ Inorganic salts StepA1 Dissolve in EtOH/MeOH RouteA->StepA1 StepB1 Dissolve in Min. DMSO/DMF RouteB->StepB1 StepA2 Add acid (HCl/EtOH or pTsOH) StepA1->StepA2 StepA3 Filter Salt Precipitate StepA2->StepA3 StepB2 Slow Addition of EtOAc/Ether StepB1->StepB2

Figure 1: Decision matrix for selecting the optimal crystallization route based on impurity profile.

Protocol A: Reactive Crystallization (Salt Formation)

Recommended for: Removal of synthetic precursors and achieving API-grade purity. Mechanism: The piperazine nitrogen is protonated, creating an ionic lattice that is insoluble in the organic solvent, while neutral impurities remain in solution.

Materials
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Acid Source: 1.25 M HCl in Ethanol or 4 M HCl in Dioxane. (Avoid aqueous HCl to maximize yield).

  • Anti-solvent: Diethyl Ether (

    
    ) or MTBE.
    
Step-by-Step Methodology
  • Dissolution:

    • Charge 10 g of crude 5-(Piperazine-1-sulfonyl)furan-2-carboxamide into a round-bottom flask.

    • Add 50 mL of Absolute Ethanol (5 vol).

    • Heat to 50°C with stirring. If the solid does not dissolve, add Methanol dropwise until a clear solution is obtained.

    • Note: If insolubles persist (inorganic salts), filter the hot solution through a Celite pad.

  • Acid Addition (The Critical Step):

    • Cool the solution to room temperature (20–25°C).

    • Slowly add 1.1 equivalents of HCl (e.g., HCl in EtOH) dropwise over 20 minutes.

    • Observation: A white to off-white precipitate should begin to form immediately.

    • Why: Slow addition prevents the trapping of impurities inside the crystal lattice (occlusion).

  • Aging (Ostwald Ripening):

    • Stir the slurry at room temperature for 2 hours.

    • Optionally, cool to 0–5°C (ice bath) for another 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter the solid using a vacuum Buchner funnel.

    • Displacement Wash: Wash the cake with 20 mL of cold Ethanol/Ether (1:1 mixture). This removes the mother liquor containing the impurities.

    • Slurry Wash: If purity is critical, re-suspend the cake in pure Ether, stir for 10 mins, and re-filter.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Caution: Do not exceed 60°C to avoid potential amide hydrolysis or furan degradation.

Protocol B: Anti-Solvent Recrystallization (Free Base)

Recommended for: Desalting or when the free base form is required for the next synthetic step.

Step-by-Step Methodology
  • Primary Solvation:

    • Dissolve crude material in the minimum amount of DMSO or DMF at room temperature. (Target concentration: ~200 mg/mL).

    • Tip: Avoid heating DMSO above 60°C to prevent decomposition.

  • Polishing Filtration:

    • Pass the solution through a 0.45

      
       PTFE syringe filter to remove particulate matter.
      
  • Controlled Anti-Solvent Addition:

    • Place the filtrate in a beaker with vigorous stirring.

    • Add Ethyl Acetate dropwise.

    • Cloud Point: Stop adding when a faint turbidity (cloudiness) persists.

    • Heat gently (40°C) until the solution clears.

  • Crystallization:

    • Remove heat and allow the vessel to cool slowly to room temperature undisturbed.

    • Once crystals form, add more Ethyl Acetate (2x the initial volume) over 1 hour to drive the equilibrium toward precipitation.

  • Isolation:

    • Filter and wash with copious amounts of Ethyl Acetate or Hexane to remove residual DMSO/DMF.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Oiling Out Separation of the product as a liquid phase before crystallization.1. Reduce cooling rate.2. Add seed crystals at the cloud point.3. Use a solvent mixture with closer polarity (e.g., EtOH/Water instead of DMSO/EtOAc).
Low Yield Product too soluble in the mother liquor.1. Cool to -10°C.2. Increase anti-solvent ratio.3. Switch to Salt Formation (Protocol A).
Color Retention Conjugated impurities trapped in crystal.Treat the initial solution with Activated Carbon (5 wt%) at 50°C for 30 mins before filtration.
Experimental Workflow: Salt Formation

Workflow Crude Crude Mixture Dissolution Dissolution (EtOH, 50°C) Crude->Dissolution Acidification Acid Addition (HCl/EtOH) Dissolution->Acidification Clear Soln. Crystallization Nucleation & Growth (2h) Acidification->Crystallization Precipitate Filtration Filtration & Ether Wash Crystallization->Filtration PureSalt Pure HCl Salt (>98%) Filtration->PureSalt

Figure 2: Linear workflow for the reactive crystallization (salt formation) of the piperazine scaffold.

References

  • Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. Link

    • Context: Establishes the pharmacological relevance of sulfonamide-furan scaffolds and general purific
  • Vullo, D., et al. (2022). Sulfonamide inhibition studies of the

    
    -class carbonic anhydrase from the pathogenic bacterium Burkholderia pseudomallei. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
    
    • Context: Provides protocols for sulfonamide synthesis and purification relevant to furan-sulfonamide deriv
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Context: Authoritative text on salt selection and crystallization scale-up (cited for the "Acid Addition" methodology).
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Application Note: In Vitro Profiling of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 5-(Piperazine-1-sulfonyl)furan-2-carboxamide (CAS: 1087784-70-0) represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Its structure integrates three distinct pharmacophores:[1]

  • Furan-2-carboxamide core: A hydrogen-bond donor/acceptor motif frequently found in DNA-binding agents and kinase inhibitors.[1][2]

  • Sulfonamide linker: A classic "warhead" for zinc-metalloprotein inhibition (e.g., Carbonic Anhydrases, MMPs).

  • Piperazine moiety: A solubilizing group that improves pharmacokinetic profiles and serves as a versatile handle for further derivatization (e.g., reductive amination or N-alkylation).[2]

While often utilized as a chemical building block, this scaffold exhibits intrinsic biological activity potential, particularly in antimicrobial susceptibility and metalloenzyme inhibition . This Application Note provides a standardized workflow for characterizing this molecule, moving from quality control to functional bioassays.

Visual Workflow & Mechanism

Figure 1: Experimental Workflow

The following diagram outlines the critical path for validating the compound's activity, ensuring that physicochemical limitations (solubility) do not generate false negatives in bioassays.

AssayWorkflow cluster_Bioassays Functional Bioassays Compound Compound Stock (Powder) QC QC Check (LC-MS / NMR) Compound->QC Purity >95% Solubility Kinetic Solubility (Nephelometry) QC->Solubility DMSO Stock CA_Assay Enzyme Inhibition (Carbonic Anhydrase II) Solubility->CA_Assay Pass (>50 µM) MIC_Assay Antimicrobial Susceptibility (MIC) Solubility->MIC_Assay Pass (>50 µM) Analysis Lead Characterization Report CA_Assay->Analysis IC50 Determination MIC_Assay->Analysis Growth Inhibition

Caption: Integrated workflow ensuring compound integrity and solubility prior to functional screening.

Protocol 1: Compound Preparation & Quality Control

Objective: To prepare a stable stock solution and verify identity, as the piperazine secondary amine can degrade or form salts (hydrochloride/trifluoroacetate) that alter effective mass.

Materials
  • Compound: 5-(Piperazine-1-sulfonyl)furan-2-carboxamide (Purity >95%).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade.

  • Vessels: Amber glass vials (to prevent photodegradation of the furan ring).

Methodology
  • Molar Mass Calculation: Verify the specific salt form.

    • Free Base MW: ~259.28 g/mol .[1][2]

    • Note: If supplied as an HCl salt, adjust mass accordingly.

  • Stock Preparation (10 mM):

    • Weigh 2.59 mg of compound.[1][2]

    • Add 1.0 mL of anhydrous DMSO.[1][2]

    • Vortex for 30 seconds. If undissolved, sonicate at 37°C for 5 minutes.

  • QC Check (LC-MS):

    • Run a standard reverse-phase gradient (5-95% ACN in Water + 0.1% Formic Acid).[1][2]

    • Pass Criteria: Single peak at 254 nm; Mass [M+H]+ = 260.3.[2]

    • Troubleshooting: If multiple peaks appear, the sulfonamide bond may have hydrolyzed. Discard and repurchase.

Protocol 2: Kinetic Solubility Assay (Nephelometry)[2]

Rationale: Furan-sulfonamides can exhibit poor aqueous solubility, leading to precipitation in assay buffers and false-positive inhibition (due to light scattering or non-specific aggregation).[1][2]

Materials
  • Buffer: PBS (pH 7.4).

  • Detection: Nephelometer or Plate Reader (Absorbance at 620 nm).[2]

  • Plate: 96-well clear flat-bottom UV-transparent plate.[1][2]

Step-by-Step Protocol
  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (from 10 mM down to 0.1 mM).

  • Dosing: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in the assay plate (Final DMSO = 1%).

  • Incubation: Shake plate at 500 rpm for 90 minutes at Room Temperature (RT).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis:

    • Plot Concentration (X-axis) vs. OD620 (Y-axis).[1][2]

    • Solubility Limit: The concentration at which OD620 rises >3x above the DMSO blank baseline.[2]

    • Acceptance: For bioassays, ensure the testing concentration is below this solubility limit.

Protocol 3: Carbonic Anhydrase II Inhibition Assay

Scientific Grounding: Primary and secondary sulfonamides are established inhibitors of Carbonic Anhydrase (CA) isozymes.[2] The sulfonamide nitrogen coordinates with the Zinc (Zn²⁺) ion in the enzyme's active site, displacing the catalytic water molecule. This assay validates the functional engagement of the sulfonyl moiety.[2]

Assay Principle

Reaction: 4-Nitrophenyl acetate (4-NPA) + H₂O --(CA II)--> 4-Nitrophenol + Acetate.[1][2] Detection: 4-Nitrophenol is yellow (Absorbance 405 nm).[2] Inhibitors prevent color formation.[1][2]

Materials
  • Enzyme: Human Carbonic Anhydrase II (hCA II), recombinant (Sigma or equivalent).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[2] Dissolve in Ethanol to 100 mM (Stock).[2]

  • Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Positive Control: Acetazolamide (Standard CA inhibitor).[2]

Step-by-Step Protocol
  • Enzyme Prep: Dilute hCA II to 100 units/mL in Assay Buffer. Keep on ice.

  • Compound Plating:

    • Add 10 µL of test compound (varying concentrations) to a 96-well plate.

    • Include No Enzyme Control (Buffer only) and No Inhibitor Control (Enzyme + DMSO).[2]

  • Pre-Incubation:

    • Add 80 µL of Enzyme Solution to the wells.

    • Incubate for 10 minutes at RT to allow the sulfonamide to bind the Zn²⁺ center.[1][2]

  • Substrate Addition:

    • Dilute 4-NPA stock to 1 mM in Assay Buffer (freshly prepared).

    • Add 10 µL of 1 mM 4-NPA to start the reaction (Final Vol = 100 µL).

  • Kinetic Read:

    • Immediately place in plate reader.[1]

    • Measure OD405 every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the Velocity (V) (slope of the linear portion of the curve).[2]

    • % Inhibition =

      
      .[1][2]
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.[1][2]

Protocol 4: Antimicrobial Susceptibility (MIC Determination)[2]

Scientific Grounding: Piperazine-sulfonamide derivatives have documented antibacterial activity, often disrupting cell wall synthesis or metabolic pathways in Gram-positive bacteria (e.g., S. aureus).[1][2]

Materials
  • Organism: Staphylococcus aureus (ATCC 29213) or Escherichia coli (ATCC 25922).[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Dye: Resazurin (Alamar Blue) for cell viability visualization.[2]

Step-by-Step Protocol
  • Inoculum Prep:

    • Grow bacteria overnight in CAMHB.[1][2]

    • Dilute culture to OD600 = 0.08-0.1 (equivalent to 0.5 McFarland standard).[1][2]

    • Further dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.[1]

  • Plate Setup:

    • Use a sterile 96-well round-bottom plate.[1][2]

    • Add 50 µL of CAMHB to columns 2-12.[1][2]

    • Add 100 µL of Compound (256 µg/mL) to column 1.[2]

    • Perform serial 2-fold dilutions from column 1 to 10.[2] Discard 50 µL from column 10.[1][2]

    • Column 11: Growth Control (Bacteria + DMSO).[2]

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted bacterial suspension to wells 1-11.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Readout:

    • Visual: Look for turbidity (cloudiness).[2]

    • Resazurin (Optional): Add 10 µL of 0.01% Resazurin.[2] Incubate 1 hour. Blue = No Growth (Inhibition); Pink = Growth.[2]

  • Result: The MIC is the lowest concentration with no visible growth (blue color).[2]

Data Summary & Interpretation

AssayMetricTarget ValueInterpretation
Solubility Critical Conc.> 50 µMRequired for valid bioassay results. <10 µM indicates need for formulation (e.g., cyclodextrins).
hCA II Inhibition IC50< 10 µMIndicates specific targeting of the sulfonamide-Zn²⁺ interaction.[1][2]
Antimicrobial MIC< 32 µg/mLConsidered a "Hit" for lead optimization. >64 µg/mL suggests weak intrinsic antibiotic activity.[1][2]

References

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link

  • Kumar, C. S. A., et al. (2008).[4][5] Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 462-469.[3][4] Link

  • Wang, B. L., et al. (2016).[6] Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties.[4][6] European Journal of Medicinal Chemistry, 117, 167-178.[6] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

Sources

Reaction conditions for sulfonylation of piperazine with furan derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Selective N-Monosulfonylation of Piperazine with Furan Derivatives

For Internal Use and Distribution to: Researchers, Scientists, and Drug Development Professionals.

Abstract and Scope

The conjugation of a piperazine moiety to a furan ring via a sulfonamide linkage creates a scaffold of significant interest in medicinal chemistry and drug development. These structures are integral to a range of biologically active compounds, including potent enzyme inhibitors.[1][2] This document provides a comprehensive guide to the reaction conditions for the sulfonylation of piperazine with furan-derived sulfonyl chlorides. The primary challenge in this synthesis is achieving selective N-monosulfonylation while minimizing the formation of the N,N'-disubstituted byproduct.[3][4] This guide details scientifically-grounded protocols, explains the rationale behind parameter selection, and offers troubleshooting advice to ensure high yield and purity of the desired N-monosubstituted product.

Scientific Principles and Rationale

The core reaction involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic sulfur atom of a furan sulfonyl chloride, displacing the chloride leaving group.[5] The key to success lies in carefully controlling the reaction parameters to favor the mono-adduct over the di-adduct.

The Challenge: Mono- versus Di-substitution

Piperazine possesses two secondary amine nitrogens of similar nucleophilicity. Once the first sulfonylation occurs, forming the desired product, the remaining N-H proton can be deprotonated by a base. This creates a nucleophilic anion that can react with a second molecule of the sulfonyl chloride, leading to the undesired N,N'-bis(furansulfonyl)piperazine.[3][6]

Controlling Selectivity: Key Parameters
  • Stoichiometry: Precise control over the molar ratios of reactants is critical. Using a slight excess of piperazine can help to ensure the sulfonyl chloride is consumed before significant di-sulfonylation can occur. Conversely, an excess of the sulfonyl chloride will strongly favor the formation of the di-substituted byproduct.[6]

  • Choice of Base: The base is not merely an acid scavenger for the liberated HCl; its properties are crucial for selectivity.

    • Sterically Hindered Bases: Non-nucleophilic, hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred.[7] They are effective at neutralizing HCl but are less efficient at deprotonating the N-H of the already-formed mono-sulfonamide, thus suppressing the di-sulfonylation side reaction.[3]

    • Weaker Bases: Pyridine can also be used and is sometimes favored as its lower basicity reduces the rate of the second sulfonylation.[3]

  • Solvent Selection: Aprotic solvents are standard for this reaction to prevent hydrolysis of the reactive sulfonyl chloride.[3][6]

    • Dichloromethane (DCM): An excellent choice due to its inertness and ability to dissolve both the reactants and the intermediate salts.[7]

    • Tetrahydrofuran (THF) & Acetonitrile (MeCN): Also commonly used, offering good solubility profiles for a range of substrates.[3][8]

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm upon addition of the sulfonyl chloride.[6] Allowing the reaction to slowly warm to room temperature provides a controlled environment that favors the kinetic mono-sulfonylation product.

Visualized Reaction Scheme and Workflow

General Reaction Scheme

The diagram below illustrates the fundamental transformation.

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine Product 1-(Furan-2-ylsulfonyl)piperazine (Mono-adduct) Piperazine->Product + FuranSC (Base, Solvent, Temp) FuranSC Furan-2-sulfonyl Chloride FuranSC->Product

Caption: General scheme for the sulfonylation of piperazine.

Experimental Workflow

This flowchart outlines the complete process from setup to final product.

prep Reagent Prep & Setup reaction Controlled Reaction (0 °C to RT) prep->reaction Add Sulfonyl Chloride quench Aqueous Quench (e.g., NH4Cl) reaction->quench extract Extraction (e.g., Ethyl Acetate) quench->extract purify Purification (Column Chromatography) extract->purify char Characterization (NMR, MS) purify->char

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocols

Safety Precaution: Furan sulfonyl chlorides are moisture-sensitive and corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[6]

Protocol 1: General N-Monosulfonylation of Piperazine

This protocol is a robust starting point for the reaction of piperazine with a generic furan-2-sulfonyl chloride.

Materials:

  • Piperazine (2.0 eq)

  • Furan-2-sulfonyl chloride (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add piperazine (2.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the piperazine completely. Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution and continue stirring for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve the furan-2-sulfonyl chloride (1.0 eq) in a separate volume of anhydrous DCM. Add this solution dropwise to the cold piperazine solution over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.[7] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using an eluent system such as hexane/ethyl acetate or DCM/methanol to isolate the pure mono-sulfonylated product.[6]

Data Summary and Troubleshooting

Table 1: Representative Reaction Conditions & Considerations
ParameterRecommended ConditionRationale & Field Insights
Piperazine : Sulfonyl Chloride 1.5:1 to 2:1An excess of piperazine competitively inhibits the second sulfonylation, favoring the mono-adduct.[6]
Base Triethylamine (TEA) or DIPEASterically hindered bases are poor at deprotonating the product sulfonamide, thus preventing di-sulfonylation.[3]
Solvent Anhydrous DCM, THF, or MeCNAprotic solvents prevent hydrolysis of the sulfonyl chloride. DCM is often preferred for its inertness.[3][6]
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm. A gradual warm-up provides a gentle, controlled reaction environment.[6]
Reaction Time 12 - 24 hoursThe reaction is typically run overnight to ensure complete consumption of the limiting reagent. Monitor by TLC.
Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Hydrolysis of sulfonyl chloride.Ensure anhydrous conditions. Extend reaction time. Consider microwave-assisted synthesis for faster reaction times and potentially higher yields.[6][9]
Significant Di-sulfonylation Incorrect stoichiometry; Base is too strong or unhindered.Use a larger excess of piperazine. Switch to a more sterically hindered base like DIPEA.[3][6]
Multiple Spots on TLC Side reactions; Degradation of furan ring.Furan rings can be sensitive to strongly acidic conditions. Ensure the base is added before the sulfonyl chloride to neutralize HCl as it forms.[10]
No Reaction Deactivated sulfonyl chloride.Use freshly obtained or properly stored sulfonyl chloride. Ensure all reagents are of high purity.

Conclusion

The selective N-monosulfonylation of piperazine with furan derivatives is a highly achievable transformation when key reaction parameters are carefully controlled. By utilizing an excess of piperazine, a sterically hindered base, anhydrous aprotic solvents, and controlled temperature, researchers can consistently favor the formation of the desired mono-substituted product. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of these valuable chemical entities, paving the way for further exploration in drug discovery and development programs.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2015). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 5(29), 22668–22672. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from organic-chemistry.org. [Link]

  • Nayak, S. K., & Pasha, M. A. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Tetrahedron Letters, 56(10), 1234-1237. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from organic-chemistry.org. [Link]

  • Douglas, K. T., et al. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 73(11), 4038-4046. [Link]

  • Al-Hourani, B. J., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Journal of the Serbian Chemical Society. [Link]

  • Ravi, V., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

  • Cox, J. M., et al. (2014). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 634-639. [Link]

  • Boojamra, C. G., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of Organic Chemistry, 68(10), 3141-3144. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from Pharmaguideline. [Link]

  • Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • Google Patents. (2015).
  • Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Shaikh, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 196-204. [Link]

  • Kumar, A., et al. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Journal of Biomolecular Structure and Dynamics, 43(1), 1-15. [Link]

  • Google Patents. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Pazdera, P. (2013). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. JOCPR, 7(5), 281-301. [Link]

  • IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • SHURA. (2023). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand‐. [Link]

  • Lee, C. J., et al. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 6(5), 1161-1172. [Link]

Sources

Application Note: Storage, Handling, and Stability Protocols for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-(Piperazine-1-sulfonyl)furan-2-carboxamide is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of bioactive sulfonamide derivatives. Its structure combines a labile furan ring, a polar carboxamide, and a basic piperazine moiety linked via a sulfonyl group.

This unique combination of functional groups presents specific stability challenges—notably the hygroscopicity of the piperazine ring and the oxidative sensitivity of the furan core. This guide defines the rigorous protocols required to maintain >98% purity during storage and experimental handling.

Physicochemical Profile
PropertySpecification
CAS Number 1087784-70-0
Molecular Formula C₉H₁₃N₃O₄S
Molecular Weight 259.29 g/mol
Appearance White to off-white crystalline solid
pKa (Predicted) ~8.5 (Piperazine secondary amine), ~14 (Amide)
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water (neutral pH)
Hygroscopicity High (Due to piperazine moiety)

Critical Storage Protocols

The stability of this compound is compromised by three primary vectors: moisture absorption (leading to carbamate formation on the piperazine), oxidative degradation (furan ring opening), and photolysis .

Solid State Storage[1]
  • Temperature: Store at -20°C for long-term (>1 month) preservation. Short-term storage (days) at 4°C is acceptable.

  • Atmosphere: The vial must be purged with Argon or Nitrogen before sealing. The secondary amine in the piperazine ring reacts avidly with atmospheric CO₂ to form carbamates.

  • Container: Amber glass vials with PTFE-lined screw caps.[1] Avoid clear glass to prevent photo-oxidation of the furan ring.[1]

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar or desiccator) containing active desiccant (silica gel or Drierite).

Solution Storage
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions.

  • Stability:

    • -80°C: Stable for 6 months.

    • -20°C: Stable for 1 month.

    • Room Temp: Use immediately; do not store.

  • Freeze-Thaw: Limit to maximum 3 cycles . Aliquot stocks immediately after preparation to avoid repeated freeze-thaw stress.[1]

Handling & Safety Guidelines

Personal Protective Equipment (PPE)
  • Respiratory: Piperazine derivatives are known respiratory sensitizers .[2][3] Handling in a chemical fume hood is mandatory. Use a NIOSH-approved respirator (N95 or P100) if weighing open powders outside a hood.[1]

  • Dermal: Nitrile gloves (double-gloving recommended) and a lab coat.[1]

  • Ocular: Chemical safety goggles.

Weighing Protocol
  • Equilibrate the vial to room temperature before opening to prevent condensation on the cold solid (which accelerates hydrolysis).

  • Weigh quickly to minimize exposure to humid air.

  • If high precision is required (<5 mg), weigh inside a glove box under nitrogen atmosphere.

Experimental Protocols

Protocol A: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable stock solution for biological assays.

Materials:

  • 5 mg 5-(Piperazine-1-sulfonyl)furan-2-carboxamide[1]

  • Anhydrous DMSO (≥99.9%, water content <0.005%)

  • Vortex mixer[1]

  • Amber microcentrifuge tubes

Procedure:

  • Calculate Volume: For 5 mg of compound (MW 259.29), the required volume of DMSO for 10 mM is:

    
    
    
  • Add Solvent: Add the calculated volume of anhydrous DMSO directly to the vial or weighing boat wash.

  • Solubilize: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

    • Note: Do not heat above 30°C, as thermal stress can degrade the sulfonamide linkage.

  • Aliquot: Dispense into amber tubes (e.g., 50 µL aliquots) to prevent freeze-thaw damage.

  • Store: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Quality Control (QC) Check

Objective: Verify integrity after storage.

  • LC-MS Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Degradation Sign:[1][4] Look for [M+16] peaks (N-oxide formation on piperazine) or [M+32] (furan oxidation).

  • NMR Check (DMSO-d₆):

    • Verify the integrity of the furan protons (typically doublets around δ 7.0–8.0 ppm).

    • Check for broad peaks in the aliphatic region (δ 2.5–3.5 ppm) indicating piperazine carbamate formation.

Workflow Visualization

The following diagram illustrates the lifecycle of the compound from receipt to assay, emphasizing critical decision points for stability preservation.

CompoundLifecycle Receipt Receipt of Compound (Solid) QC_Initial Initial QC (LC-MS / NMR) Receipt->QC_Initial Verify Purity QC_Initial->Receipt Fail (Contact Vendor) Storage_Solid Solid Storage (-20°C, Dark, Argon) QC_Initial->Storage_Solid Pass (>98%) Equilibration Equilibrate to RT (Prevent Condensation) Storage_Solid->Equilibration Before Use Weighing Weighing (Low Humidity/Inert Gas) Equilibration->Weighing Immediate Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization QC_Solution Solution QC (Check Solubility) Solubilization->QC_Solution Visual Check Aliquot Aliquot & Freeze (-80°C) QC_Solution->Aliquot Clear Solution Assay Experimental Assay Aliquot->Assay Thaw once

Figure 1: Critical path for handling 5-(Piperazine-1-sulfonyl)furan-2-carboxamide to prevent hydrolytic and oxidative degradation.

References

  • Sigma-Aldrich. (2023). 5-(piperazine-1-sulfonyl)furan-2-carboxamide Product Specification & CAS 1087784-70-0.[1] Merck KGaA. Link

  • PubChem. (2023). Compound Summary: 5-(Piperazine-1-sulfonyl)furan-2-carboxamide (CID 9834719).[1] National Center for Biotechnology Information. Link

  • European Directorate for the Quality of Medicines. (2023). Piperazine Safety Data Sheet: Handling of Sensitizing Amines. EDQM. Link

  • Fisher Scientific. (2023). Safety Data Sheet: Furan Derivatives and Stability. Thermo Fisher Scientific.[3] Link

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NIH Library. Link[5]

Sources

Application Notes and Protocols for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers utilizing 5-(Piperazine-1-sulfonyl)furan-2-carboxamide in cell-based assays. Given the limited direct literature on this specific compound, this guide synthesizes information from structurally related molecules, including furan-2-carboxamides, piperazine derivatives, and sulfonamides, to propose a putative mechanism of action and establish robust protocols for in vitro characterization. The following sections detail the preparation, handling, and application of this compound, with a focus on determining optimal dosing regimens for both short-term and long-term cell culture experiments. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints for reliable data generation.

Introduction and Putative Mechanism of Action

5-(Piperazine-1-sulfonyl)furan-2-carboxamide is a novel small molecule incorporating a furan-2-carboxamide core, a piperazine linker, and a sulfonyl group. While the precise biological targets of this compound are yet to be elucidated, its structural motifs are present in a variety of biologically active agents, suggesting a range of potential applications.

The furan-2-carboxamide scaffold is a known bioisosteric replacement for the furanone ring found in molecules with antibiofilm activity against pathogens like Pseudomonas aeruginosa[1]. Derivatives of furan-2-carboxamide have also been investigated as inhibitors of methionine aminopeptidase enzymes and as potential therapeutics for cardiovascular disease by acting as urotensin-II receptor antagonists[2][3]. Furthermore, the structurally similar pyrazinecarboxamide derivative, Favipiravir (T-705), is a broad-spectrum antiviral agent that inhibits viral RNA-dependent RNA polymerase (RdRp)[4][5][6][7].

The piperazine moiety is a common functional group in medicinal chemistry, often included to improve the pharmacokinetic properties of a drug candidate[8]. Piperazine derivatives have been developed as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the potential treatment of diabetes and metabolic syndrome[9]. Additionally, arylpiperazine derivatives have shown activity at serotonin and dopamine receptors[10].

The sulfonamide group is a key component of many antibacterial drugs and has also been incorporated into anticancer agents and inhibitors of various enzymes[11][12].

Based on this information, 5-(Piperazine-1-sulfonyl)furan-2-carboxamide could potentially exhibit antiviral, antibacterial, anticancer, or receptor-modulating activities. A plausible, yet unconfirmed, mechanism of action could involve the inhibition of key enzymes in pathogenic replication or cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an antiproliferative effect in cancer cells.

putative_moa cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Proliferation_Apoptosis Proliferation_Apoptosis Gene_Expression->Proliferation_Apoptosis Compound 5-(Piperazine-1-sulfonyl) furan-2-carboxamide Compound->Receptor Inhibition

Caption: Putative mechanism of action for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Materials and Reagents

  • 5-(Piperazine-1-sulfonyl)furan-2-carboxamide (Source to be determined by the researcher)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Selected human cell lines (e.g., A549 for antiviral assays, a panel of cancer cell lines like MDA-MB-231 for cytotoxicity screening)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Sterile microcentrifuge tubes, serological pipettes, and pipette tips

  • 96-well cell culture plates

Experimental Protocols

This section outlines a logical workflow for the in vitro characterization of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Caption: Experimental workflow for in vitro characterization.

Preparation of Stock Solutions

The solubility of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide should be empirically determined. Due to its organic nature, DMSO is a recommended starting solvent.

  • Accurately weigh a small amount (e.g., 5 mg) of the compound. The molecular weight is 259.28 g/mol [13].

  • Dissolve the compound in an appropriate volume of cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Visually inspect the solution for any precipitates. If precipitation occurs, the concentration may need to be lowered.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Table 1: Example Stock Solution Calculation

ParameterValue
Desired Stock Concentration10 mM
Molecular Weight259.28 g/mol
Mass of Compound5 mg
Volume of DMSO1.928 mL
Determination of Cytotoxicity (IC50)

A dose-response experiment is crucial to determine the concentration of the compound that inhibits 50% of cell viability (IC50). This value will guide the dosing for subsequent functional assays.

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the compound in cell culture medium from the stock solution. It is critical to maintain a consistent final DMSO concentration across all wells, typically ≤ 0.5%.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death if available.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for a relevant time period (e.g., 48 or 72 hours). This incubation time can be varied to assess time-dependent effects.

  • After incubation, assess cell viability using a suitable assay (e.g., MTT).

  • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Dosing Regimens for Functional Assays

The choice of dosing regimen depends on the specific biological question being addressed.

3.3.1. Short-Term Dosing (Acute Exposure)

  • Objective: To investigate the immediate effects of the compound on cellular processes.

  • Protocol:

    • Treat cells with a single dose of the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Incubate for a short period (e.g., 24, 48, or 72 hours).

    • Harvest cells for downstream analysis (e.g., western blotting, qPCR, flow cytometry).

3.3.2. Long-Term Dosing (Chronic Exposure)

  • Objective: To assess the long-term effects of the compound, such as the development of resistance or changes in cell phenotype.

  • Protocol:

    • Treat cells with a sub-lethal concentration of the compound (e.g., 0.1x to 0.25x IC50).

    • Culture the cells for an extended period (e.g., several passages).

    • Replenish the compound with each medium change to maintain a consistent exposure.

    • At various time points, assess cell viability, morphology, and other relevant parameters.

Table 2: Recommended Dosing Concentrations for Functional Assays

Assay TypeRecommended Concentration RangeRationale
Apoptosis Assay0.5x - 5x IC50To induce a measurable apoptotic response.
Cell Cycle Analysis0.25x - 2x IC50To observe perturbations in cell cycle progression without causing widespread cell death.
Migration/Invasion AssaySub-lethal concentrations (< IC50)To assess effects on cell motility without confounding cytotoxicity.
Protein/Gene Expression0.5x - 2x IC50To detect changes in target expression levels.

Self-Validating Systems and Controls

To ensure the trustworthiness of the experimental data, the following controls should be incorporated into all assays:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the test compound. This control accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells cultured in medium alone. This serves as a baseline for normal cell behavior.

  • Positive Control: A known inducer of the expected effect (e.g., a known cytotoxic drug for a viability assay). This confirms that the assay is working correctly.

  • Negative Control: A known inactive compound, if available.

Data Presentation and Interpretation

All quantitative data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical analysis, such as a t-test or ANOVA, should be performed to determine the significance of the observed effects. The results should be interpreted in the context of the putative mechanism of action and the known activities of structurally related compounds.

Conclusion

These application notes provide a foundational framework for the in vitro characterization of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. By following these detailed protocols and incorporating the recommended controls, researchers can generate reliable and reproducible data to elucidate the biological activity of this novel compound. Further studies will be necessary to confirm its precise mechanism of action and to evaluate its therapeutic potential.

References

  • OAText. (2021, August 11). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. Retrieved from [Link]

  • Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3749.
  • Furuta, Y., et al. (2013). Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 89(7), 449-463.
  • Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449-463.
  • Jin, Z., et al. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial Agents and Chemotherapy, 57(1), 191-199.
  • PubChem. (n.d.). 5-(piperazine-1-sulfonyl)furan-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide. Retrieved from [Link]

  • protocols.io. (2023, July 7). Cell culture. Retrieved from [Link]

  • Chemistry Europe. (2020). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistrySelect, 5(39), 12155-12161.
  • MDPI. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 12(1), 706-717.
  • PubChem. (n.d.). 5-(Piperazin-1-yl)benzofuran-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from [Link]

  • PubMed. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(5), 703-708.
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 75.
  • PubMed. (2008). Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. Journal of Medicinal Chemistry, 51(14), 4068-4071.
  • Springer. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl)
  • ResearchGate. (n.d.). The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for improving the synthesis yield of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Welcome to the dedicated technical support guide for the synthesis and optimization of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate common challenges and significantly improve your synthesis yield and purity.

Overview of the Synthetic Pathway

The synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide is typically approached via a two-step sequence. The first step involves the installation of a sulfonyl chloride group onto a furan-2-carboxamide precursor. The second, and often more challenging step, is the nucleophilic substitution reaction between the furan sulfonyl chloride intermediate and piperazine.

The general reaction is as follows:

Step 1: Sulfonylation of the Furan Ring Furan-2-carboxamide is reacted with a sulfonating agent, such as chlorosulfonic acid, to generate the key intermediate, 5-(chlorosulfonyl)furan-2-carboxamide.

Step 2: Sulfonamide Formation The 5-(chlorosulfonyl)furan-2-carboxamide intermediate is then reacted with piperazine in the presence of a base to yield the final product. The mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of HCl, which is neutralized by the base.[1]

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Sulfonamide Coupling cluster_2 Workup & Purification A Furan-2-carboxamide B Chlorosulfonic Acid Addition (Controlled Temp, Anhydrous) A->B C Intermediate: 5-(chlorosulfonyl)furan-2-carboxamide B->C E Dropwise addition of Intermediate C (0°C to RT) C->E D Piperazine & Base Solution (Anhydrous Solvent) D->E F Reaction Monitoring (TLC) E->F G Aqueous Quench F->G H Liquid-Liquid Extraction G->H I Purification (Column Chromatography or Recrystallization) H->I J Final Product: 5-(Piperazine-1-sulfonyl)furan-2-carboxamide I->J

Caption: High-level workflow for the synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Recommended Optimized Protocol

This protocol is designed to maximize yield while minimizing common side reactions.

Protocol: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Materials:

  • Furan-2-carboxamide

  • Chlorosulfonic acid (ClSO₃H)

  • Piperazine (anhydrous)

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane or DCM/Methanol)

Step 1: Synthesis of 5-(chlorosulfonyl)furan-2-carboxamide (Intermediate)

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charge the flask with furan-2-carboxamide (1.0 eq) and anhydrous DCM.

  • Cool the stirred solution to -10°C using an ice-salt or dry ice/acetone bath.[2]

  • Add chlorosulfonic acid (1.05 - 1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not rise above -5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • This intermediate is moisture-sensitive and is often used directly in the next step without full purification.

Step 2: Synthesis of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

  • In a separate flame-dried flask under nitrogen, dissolve anhydrous piperazine (3.0-5.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. The large excess of piperazine is crucial to minimize di-sulfonylation.

  • Cool this solution to 0°C in an ice bath.

  • Slowly add the crude solution of 5-(chlorosulfonyl)furan-2-carboxamide from Step 1 to the piperazine solution dropwise.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.[3]

  • Workup: a. Upon completion, quench the reaction by slowly adding deionized water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer two more times with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: a. Purify the crude residue by column chromatography on silica gel. A gradient elution, for example, starting with 100% DCM and gradually increasing the polarity with methanol, is often effective. b. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be employed to purify the final product.

Troubleshooting Guide (Q&A)

Q1: My overall yield is very low. What are the most likely causes?

A1: Low yields can originate from several stages of the synthesis. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: The primary culprit is often the hydrolysis of the 5-(chlorosulfonyl)furan-2-carboxamide intermediate.[1][3] Sulfonyl chlorides are highly sensitive to water.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).

  • Incomplete Sulfonylation (Step 1): The initial sulfonylation may not have gone to completion.

    • Solution: Consider increasing the reaction time or slightly increasing the equivalents of chlorosulfonic acid. However, be cautious, as this can also lead to degradation. Ensure the temperature control during addition is strict.

  • Suboptimal Reaction Conditions (Step 2): The choice of base, solvent, or temperature can significantly impact the coupling reaction.[1]

    • Solution: Triethylamine is a standard choice, but if the reaction is sluggish, a stronger, non-nucleophilic base like DBU could be tested.[4] Ensure the reaction is stirred efficiently.

  • Product Loss During Workup: The product may have some water solubility, leading to loss during the extraction phase.

    • Solution: After the initial extraction, back-extract the aqueous layer with your organic solvent to recover any dissolved product. Ensure you are washing with saturated brine to reduce solubility in the aqueous phase.

Q2: My TLC analysis shows multiple spots, including one that is much less polar than my product. What is this byproduct?

A2: This is a classic sign of di-sulfonylation.[3] Piperazine has two reactive secondary amine sites. If the stoichiometry is not carefully controlled, one molecule of piperazine can react with two molecules of your furan sulfonyl chloride intermediate, creating a symmetrical, higher molecular weight, and typically less polar byproduct.

G reagents 2x 5-(chlorosulfonyl)furan-2-carboxamide 1x Piperazine product Di-sulfonated Byproduct reagents->product Undesired Side Reaction

Caption: Formation of the di-sulfonated byproduct.

Solution:

  • Use a Large Excess of Piperazine: The most effective way to favor mono-sulfonylation is to use a large excess of the piperazine nucleophile (e.g., 3-5 equivalents or more). This statistically favors the reaction of each sulfonyl chloride molecule with a fresh piperazine molecule.

  • Use a Mono-Protected Piperazine: An alternative, though more costly and lengthy, approach is to use a mono-protected piperazine, such as N-Boc-piperazine. After the coupling reaction, the Boc group can be removed under acidic conditions to yield the desired product.

Q3: I'm struggling to remove unreacted piperazine and its salts during purification. What's the best strategy?

A3: Removing excess piperazine and the triethylamine hydrochloride salt formed during the reaction is a common purification challenge.

  • Acidic Wash: During the workup, perform a wash with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperazine and triethylamine, causing them to move into the aqueous layer.

    • Caution: Your final product contains a free piperazine amine, which is also basic. This wash can protonate your product, potentially pulling it into the aqueous layer as well. To recover it, you would need to basify the aqueous layer and re-extract. A more direct approach is often preferred.

  • Optimized Chromatography: This is often the most reliable method.

    • Technique 1 (Pre-treatment): Before loading your crude material onto the column, dissolve it in your solvent and add a small amount of silica gel. Stir for 15-20 minutes. The polar salts and excess piperazine will adsorb strongly to this "sacrificial" silica. Filter it off, concentrate the filtrate, and then load it onto your column.

    • Technique 2 (Mobile Phase Additive): Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your chromatography mobile phase. This can prevent the product from streaking on the silica gel column, leading to better separation from more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the sulfonamide bond formation?

A1: The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of piperazine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A proton is subsequently removed from the nitrogen by a base (like triethylamine or another piperazine molecule) to yield the neutral sulfonamide product.[1]

Q2: Are there milder or alternative methods to synthesize this compound?

A2: Yes. While the sulfonyl chloride method is traditional, its reliance on harsh reagents like chlorosulfonic acid has led to the development of alternatives.[1]

  • From Sulfonic Acids: Milder methods can activate sulfonic acids directly, avoiding the need to prepare the sulfonyl chloride first.[1]

  • From Sodium Sulfinates: An efficient method involves the NH₄I-mediated amination of sodium sulfinates with amines, offering an environmentally friendlier route.[5]

  • Electrochemical Synthesis: Greener, electrochemical methods for coupling amines and thiols to form sulfonamides have also been developed, avoiding harsh oxidants.[6]

Q3: What are the critical safety precautions for this synthesis?

A3: Safety is paramount.

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Always add it slowly to your reaction mixture, never the other way around.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle it with care in a fume hood.

  • Pressure: The reaction of the sulfonyl chloride with piperazine generates HCl gas. If a base is not present or efficient, pressure can build up in a sealed vessel. Ensure the reaction is properly vented or equipped with a drying tube.

Comparative Data

The choice of base and stoichiometry can significantly influence the outcome of the reaction.

ParameterCondition A (Standard)Condition B (Optimized for Purity)Condition C (Yield-Focused)Expected Outcome
Piperazine (eq) 1.21.1 (with N-Boc-piperazine)5.0High excess of piperazine minimizes di-sulfonylation.
Base Triethylamine (1.5 eq)Triethylamine (1.5 eq)Piperazine (acts as base)A dedicated non-nucleophilic base provides better control.
Solvent Anhydrous DCMAnhydrous DCMAnhydrous THFDCM is standard; other aprotic solvents can be used.
Temperature 0°C to RT0°C to RT0°C to RTLow initial temperature controls the exothermic reaction.
Typical Yield 50-70%70-85% (after deprotection)65-80%Condition B often gives the cleanest reaction profile.
Primary Impurity Di-sulfonated byproductMinimalResidual PiperazineStoichiometry is key to controlling impurities.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Furan Sulfonamide Compounds.
  • BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation of Hindered Amines.
  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Acta Pharmaceutica. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological.
  • Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • Journal of the American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.
  • Chemistry – An Asian Journal. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.
  • Semantic Scholar. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.

Sources

Technical Support Center: Troubleshooting Solubility of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to make informed decisions in your experiments.

Part 1: Foundational Knowledge - The Compound and the Solvent

A thorough understanding of your materials is the first step in troubleshooting. The solubility of a compound is governed by the interplay between its own physicochemical properties and the characteristics of the solvent.

Q1: What are the key structural features of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide that influence its solubility?

A1: The structure of this molecule contains several functional groups, each contributing to its overall solubility profile.

  • Furan and Sulfonyl Groups: These are relatively rigid, planar structures that can contribute to strong crystal lattice energy, meaning the molecules may prefer to stack together in a solid state rather than interact with the solvent.[1]

  • Carboxamide Group: This group is a hydrogen bond donor and acceptor, which can promote interactions with polar solvents like DMSO.[2]

  • Piperazine Ring: This group is basic and contains N-H bonds that can act as hydrogen bond donors. Its conformational flexibility can also influence how the molecule packs in a solid state. The presence of multiple hydrogen bond donors and acceptors suggests that disrupting the solute-solute interactions within the crystal lattice is key to achieving dissolution.[1]

PropertyValueSource
Molecular Formula C₉H₁₃N₃O₄SPubChem[3]
Monoisotopic Mass 259.06268 DaPubChem[3]
Predicted XlogP -1.0PubChem[3]

Q2: Why is DMSO used as the solvent, and what are its potential pitfalls?

A2: DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of polar and nonpolar compounds.[4][5] However, its properties can also present challenges:

  • High Polarity: DMSO's high polarity effectively solvates many compounds, but it can also highlight the poor aqueous solubility of a compound when the DMSO stock is diluted into a buffer.[6][7]

  • Hygroscopicity: DMSO readily absorbs moisture from the air.[4] This absorbed water can decrease the solubility of highly lipophilic compounds. Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container.

  • Thermal and Chemical Stability: While generally stable, DMSO can decompose at its boiling point (189 °C) or in the presence of strong acids or bases, which can be catalyzed at lower temperatures.[4][8] This is a critical consideration if aggressive heating is used to force dissolution. Decomposition byproducts could potentially react with your compound or precipitate.[1]

  • High Freezing Point: DMSO freezes at 18.5 °C (65.3 °F).[4] If your lab is cool, the DMSO may be partially frozen, affecting its ability to act as a solvent. Ensure it is fully liquid before use.

Part 2: Standard Dissolution Protocol and Primary Troubleshooting

Many solubility issues can be resolved by adhering to a standardized protocol and employing basic physical enhancement techniques.

Q3: What is the recommended standard operating procedure (SOP) for dissolving 5-(Piperazine-1-sulfonyl)furan-2-carboxamide in DMSO?

A3: The following SOP provides a reliable starting point for achieving a clear stock solution. The key is to ensure accuracy and allow sufficient time for dissolution.

Experimental Protocol: Standard Dissolution
StepActionRationale & Expert Notes
1 Pre-Equilibration Allow both the compound vial and the DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the containers.
2 Weighing Accurately weigh the desired mass of the compound using a calibrated analytical balance in a low-humidity environment if possible.
3 Solvent Addition Transfer the weighed compound to a sterile, appropriate-sized vial (e.g., glass or polypropylene). Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
4 Mixing Cap the vial securely and vortex gently for 1-2 minutes.[6] Avoid overly vigorous mixing that can introduce air bubbles.
5 Incubation Allow the solution to mix on an orbital shaker or rotator at room temperature for at least 30 minutes.
6 Visual Inspection Visually inspect the solution against a dark background for any undissolved particles or turbidity. A clear, particulate-free solution indicates complete dissolution.
Workflow for Standard Dissolution

cluster_prep Preparation cluster_dissolve Dissolution cluster_verify Verification Equilibrate Equilibrate Compound & DMSO Weigh Accurately Weigh Compound Equilibrate->Weigh Add_DMSO Add DMSO to Compound Weigh->Add_DMSO Vortex Gentle Vortex (1-2 min) Add_DMSO->Vortex Agitate Agitate at RT (30+ min) Vortex->Agitate Inspect Visually Inspect for Particles Agitate->Inspect Result Fully Dissolved? Inspect->Result Success Success: Aliquot & Store Result->Success Yes Fail Failure: Proceed to Troubleshooting Result->Fail No

Caption: Standard workflow for dissolving compounds in DMSO.

Q4: I followed the SOP, but my compound is still not dissolved. What should I do next?

A4: If the standard protocol fails, the next step is to introduce additional energy to overcome the compound's crystal lattice energy without causing degradation.

Troubleshooting Flowchart

cluster_primary Primary Troubleshooting cluster_secondary Secondary Troubleshooting cluster_advanced Advanced Strategies Start Start: Incomplete Dissolution Heat_Sonicate Apply Gentle Heat (37-40°C Water Bath) and/or Sonicate Start->Heat_Sonicate Check1 Dissolved? Heat_Sonicate->Check1 Lower_Conc Lower the Target Concentration Check1->Lower_Conc No Success Success: Document & Proceed Check1->Success Yes Check2 Dissolved? Lower_Conc->Check2 CoSolvent Investigate Co-Solvent Systems Check2->CoSolvent No Check2->Success Yes

Caption: Decision tree for primary solubility troubleshooting.

Experimental Protocol: Aided Dissolution
  • Sonication: Place the sealed vial in a bath sonicator for 5-15 minutes.[6] The ultrasonic waves create cavitation bubbles that physically break apart the solid material, increasing the surface area available for the solvent.

  • Gentle Warming: If sonication is insufficient, move the vial to a water bath set to 37-40°C for 15-30 minutes, with intermittent vortexing.[6] This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice.

    • Caution: Do not exceed 40°C without prior knowledge of the compound's thermal stability. Heat can accelerate the degradation of some compounds.[6]

  • Re-inspect: After treatment, allow the solution to return to room temperature and inspect again for any precipitate. Some compounds may dissolve when warm but crash out of solution upon cooling (a phenomenon known as temperature-dependent solubility).

Part 3: Advanced Strategies & FAQs

When standard methods are not enough, more advanced formulation strategies may be necessary.

Q5: Gentle heating and sonication did not work, or the compound precipitated upon cooling. What are my options?

A5: At this point, you have likely reached the thermodynamic solubility limit of the compound in pure DMSO under these conditions. The two most practical options are to lower the concentration or to employ a co-solvent system.

  • Lowering Concentration: This is the simplest solution. Halve the target concentration and repeat the dissolution protocol. This helps determine the practical solubility limit for your compound lot.

  • Co-Solvent Systems: Co-solvents are water-miscible organic solvents that, when combined, can increase the solubility of lipophilic compounds beyond what a single solvent can achieve.[9] This is a common strategy for formulating poorly soluble compounds for both in vitro and in vivo studies.[10]

Table: Example Co-Solvent Formulations for Preclinical Research

This table provides starting points; optimization is required for each specific compound and application.

Formulation (by volume)Components & RationaleApplication Notes
10% DMSO / 90% PEG400 DMSO: Primary solubilizer. Polyethylene Glycol (PEG) 400: A water-miscible polymer that can increase solubility and is common in formulations.Good starting point for many compounds. The final solution may be viscous.
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Tween 80: A non-ionic surfactant that helps to keep the compound in solution and prevent precipitation, especially upon aqueous dilution. Saline: The aqueous component.This is a widely used formulation for in vivo studies, often referred to as "DPT S".[10] The order of addition is critical: dissolve the compound in DMSO first, then add PEG, then Tween, and finally, add the saline slowly while vortexing.[10]

Q6: My compound dissolves perfectly in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?

A6: This is a very common and critical issue in biological assays.[6][7] Your compound may be highly soluble in the organic DMSO but poorly soluble in water. When the DMSO stock is diluted into the aqueous buffer, the percentage of the organic solvent drops dramatically, and the compound precipitates out.

Mitigation Strategies:

  • Lower Final DMSO Concentration: The final concentration of DMSO in an assay should typically be below 0.5% to avoid solvent-induced artifacts or cell toxicity.[6]

  • Perform Serial Dilutions in DMSO: Instead of a large, single dilution into buffer, perform a serial dilution of your compound in 100% DMSO first. Then, perform the final, small dilution of each concentration into the assay buffer.[6] This minimizes the time the compound spends in an intermediate, supersaturated state.

  • Add Surfactants to Assay Buffer: Including a small amount of a non-ionic surfactant like Tween 20 (e.g., 0.01%) in your assay buffer can sometimes help maintain the solubility of hydrophobic compounds.

  • Re-evaluate with Co-solvents: If precipitation remains an issue, the compound may require a more complex formulation, even for in vitro work.

Q7: How should I properly store my stock solution of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide?

A7: Proper storage is essential to maintain the integrity and concentration of your stock solution.

  • Aliquot: Once you have a clear solution, aliquot it into single-use volumes in tightly sealed vials.[6]

  • Storage Temperature: Store frozen at -20°C or -80°C.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation.[6] Using single-use aliquots is the best practice to avoid this.

  • Check Before Use: Before using a thawed aliquot, bring it to room temperature and visually inspect to ensure the compound has not precipitated out of solution. If it has, gentle warming and vortexing may be required to redissolve it.

References
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
  • Gally, J., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Smolecule. (2026). Experimental Protocols for DMSO Solubility Assessment.
  • Kumar, S., & Singh, P. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • PubChemLite. (n.d.). 5-(piperazine-1-sulfonyl)furan-2-carboxamide (C9H13N3O4S).
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • gChem. (n.d.). DMSO Physical Properties.
  • Foley, D. A., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • PubChem. (n.d.). 5-(Piperazin-1-yl)benzofuran-2-carboxamide.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • Home Sunshine Pharma. (n.d.). 5-(1-Piperazinyl)benzofuran-2-carboxamide CAS 183288-46-2.
  • Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. The Royal Society of Chemistry.
  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
  • Gally, J., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC.
  • Scribd. (n.d.). Solubility Data of DMSO.
  • ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.
  • BLDpharm. (n.d.). 183288-46-2|5-(Piperazin-1-yl)benzofuran-2-carboxamide.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Ataman Kimya. (n.d.). PIPERAZINES.
  • MDPI. (2019).

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Minimizing side reactions during piperazine sulfonylation synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperazine Sulfonylation

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for minimizing side reactions during the sulfonylation of piperazine and its derivatives. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your syntheses are both efficient and reproducible.

Troubleshooting Guide: Navigating Common Side Reactions

The sulfonylation of piperazine is a cornerstone reaction in medicinal chemistry, yet it is often plagued by side reactions that can complicate purification and reduce yields. This guide addresses the most common challenges and provides actionable solutions.

Issue 1: Formation of Bis-sulfonylated Piperazine

One of the most prevalent side reactions is the formation of the 1,4-bis-sulfonylated product, especially when a mono-sulfonylated piperazine is the desired outcome.

Question: I am observing a significant amount of bis-sulfonylated product in my reaction mixture, even when using a 1:1 stoichiometry of piperazine to sulfonyl chloride. How can I improve the selectivity for mono-sulfonylation?

Answer: The formation of the bis-sulfonylated product is a classic example of a competitive reaction where the mono-sulfonylated product, once formed, can be further sulfonylated. The key to minimizing this side reaction lies in controlling the relative reactivity of the starting piperazine and the mono-sulfonylated intermediate.

Underlying Cause: The mono-sulfonylated piperazine is often still nucleophilic enough to react with the sulfonyl chloride, leading to the bis-sulfonylated impurity. The rate of the second sulfonylation can be comparable to the first, especially under conditions that favor high reactivity.

Strategies for Mitigation:

  • Stoichiometric Control with Slow Addition: While a 1:1 stoichiometry is a good starting point, the way the reagents are combined is critical. The slow, dropwise addition of the sulfonyl chloride to a solution of excess piperazine is a widely adopted method to maintain a low concentration of the electrophile, thus favoring the reaction with the more abundant (and often more nucleophilic) starting piperazine.

  • Solvent and Temperature Optimization: The choice of solvent can influence the relative nucleophilicity of the piperazine and the mono-sulfonylated product.

    • Aprotic Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.

  • Use of a Scavenging Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction. The choice and amount of base can be critical. An excess of a highly basic amine can sometimes promote the second sulfonylation.

Troubleshooting Workflow: Minimizing Bis-Sulfonylation

start High Bis-Sulfonylation Observed check_stoichiometry Is Piperazine in Excess? (e.g., 2-4 eq.) start->check_stoichiometry slow_addition Implement Slow Addition of Sulfonyl Chloride at 0 °C check_stoichiometry->slow_addition No check_base Evaluate Base and Solvent System check_stoichiometry->check_base Yes slow_addition->check_base use_non_nucleophilic_base Use Non-Nucleophilic Base (e.g., TEA, DIPEA) check_base->use_non_nucleophilic_base Base is Nucleophilic solvent_choice Consider a Less Polar Aprotic Solvent (e.g., Toluene) check_base->solvent_choice Solvent is Polar/Protic success Mono-Sulfonylation Achieved use_non_nucleophilic_base->success solvent_choice->success

Caption: Workflow for troubleshooting bis-sulfonylation.

Issue 2: Ring-Opening of N-Substituted Piperazines

For certain substituted piperazines, particularly those with electron-withdrawing groups, ring-opening can be a significant side reaction.

Question: My reaction with an N-arylpiperazine is giving me a complex mixture, and I suspect ring-opening has occurred. What causes this, and how can I prevent it?

Answer: Ring-opening of N-substituted piperazines, while less common than bis-sulfonylation, can occur under harsh reaction conditions, particularly with piperazines that are electronically biased.

Underlying Cause: The mechanism often involves the formation of an iminium ion intermediate, which is then susceptible to nucleophilic attack, leading to ring cleavage. This is more likely to happen with piperazines that have N-substituents that can stabilize a positive charge.

Strategies for Mitigation:

  • Milder Reaction Conditions:

    • Temperature: Avoid high temperatures. If the reaction is sluggish at room temperature, consider gentle warming (e.g., 40-50 °C) before resorting to more forcing conditions.

    • Base Selection: Use a hindered, non-nucleophilic base to minimize side reactions.

  • Alternative Sulfonylating Agents: If sulfonyl chlorides are proving too reactive, consider using a sulfonyl anhydride. These reagents can sometimes offer a milder reaction profile.

Experimental Protocol: Sulfonylation with a Sulfonyl Anhydride

  • Dissolve the N-substituted piperazine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl anhydride (1.1 eq) portion-wise over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and proceed with standard workup and purification.

Issue 3: Steric Hindrance with Bulky Sulfonyl Chlorides

When working with sterically demanding sulfonyl chlorides or piperazines, the reaction rate can be significantly reduced, leading to incomplete conversion or the need for harsh conditions that promote side reactions.

Question: My sulfonylation reaction with a bulky sulfonyl chloride is extremely slow. How can I drive it to completion without degrading my starting material?

Answer: Steric hindrance is a common challenge that slows down the rate of nucleophilic attack by the piperazine nitrogen on the sulfur atom of the sulfonyl chloride. Overcoming this requires a careful balance of reaction parameters.

Strategies for Mitigation:

  • Higher Temperatures and Longer Reaction Times: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. This should be done incrementally, with close monitoring for any signs of degradation.

  • Use of a More Nucleophilic Piperazine Derivative: If possible, using a less sterically hindered piperazine derivative can be a straightforward solution.

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate sterically hindered reactions by efficiently transferring energy to the solvent and reactants, leading to localized superheating and increased reaction rates.

Data Presentation: Effect of Temperature on a Sterically Hindered Sulfonylation

Temperature (°C)Reaction Time (h)Conversion (%)
252415
501265
80 (Toluene)6>95

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for piperazine sulfonylation?

A1: The ideal base is typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl byproduct without competing with the piperazine as a nucleophile. Pyridine can also be used, sometimes acting as both a base and a catalyst.

Q2: How do I choose the right solvent for my reaction?

A2: The solvent should be inert to the reactants and capable of dissolving both the piperazine and the sulfonyl chloride. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and toluene are common choices. For reactions that require heating, toluene or xylene are suitable higher-boiling point options.

Q3: Can I perform this reaction in a protic solvent like ethanol?

A3: It is generally not recommended to use protic solvents like alcohols or water. These solvents can react with the highly electrophilic sulfonyl chloride, leading to the formation of unwanted sulfonate esters or sulfonic acids.

Q4: My mono-sulfonylated piperazine product is water-soluble. How can I effectively extract it?

A4: If your product has high water solubility, standard liquid-liquid extraction may be inefficient. Consider the following:

  • Continuous Liquid-Liquid Extraction: This can be highly effective for extracting water-soluble compounds into an organic solvent.

  • Salting Out: Adding a significant amount of a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product, driving it into the organic phase during extraction.

  • Reverse-Phase Chromatography: If the product is sufficiently pure after workup, it may be possible to directly purify it using reverse-phase flash chromatography or HPLC.

Logical Relationship: Key Reaction Parameters

Piperazine Piperazine (Nucleophilicity, Sterics) Outcome Reaction Outcome (Yield, Purity) Piperazine->Outcome SulfonylChloride Sulfonyl Chloride (Reactivity, Sterics) SulfonylChloride->Outcome Base Base (Strength, Nucleophilicity) Base->Outcome Solvent Solvent (Polarity, Boiling Point) Solvent->Outcome Temperature Temperature Temperature->Outcome

Caption: Interplay of key parameters in piperazine sulfonylation.

References

  • "A General and Efficient Method for the Mono-Sulfonylation of Piperazines." Organic Letters, American Chemical Society. Available at: [Link]

  • "Microwave-assisted organic synthesis – a review." Journal of the Iranian Chemical Society, Springer. Available at: [Link]

Technical Support Center: Overcoming Purification Challenges for Furan-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of furan-2-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and detailed experimental protocols. We will explore the underlying chemical principles behind common purification challenges and offer field-proven solutions to help you achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of furan-2-carboxamide derivatives.

Q1: What are the most common impurities I should expect in my crude furan-2-carboxamide product?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Residual furan-2-carboxylic acid (or its activated form, like an acyl chloride) and the corresponding amine are frequent impurities.

  • Hydrolysis Products: If using an acyl chloride, hydrolysis to furan-2-carboxylic acid is a common side reaction, particularly if the reaction is not performed under strictly anhydrous conditions.[1]

  • Symmetrical Ureas: These can form from the reaction of the amine starting material with phosgene or its equivalents, which may be present as a contaminant in the acyl chloride.

  • Ring-Opened Byproducts: The furan ring is susceptible to opening under strong acidic conditions, leading to the formation of dicarbonyl compounds.[1][2]

  • Polymeric Material: Furan derivatives can polymerize, especially at high temperatures or in the presence of acid, resulting in tarry, insoluble residues.[3]

Q2: My furan-2-carboxamide derivative seems to be degrading during silica gel column chromatography. What is happening and how can I prevent it?

A2: Degradation on silica gel is a significant challenge, primarily due to the acidic nature of standard silica. The furan ring is sensitive to acid-catalyzed hydrolysis and ring-opening.[1][4] Protonation of the furan ring can initiate a cascade of reactions leading to decomposition.

To mitigate this, consider the following strategies:

  • Neutralize the Silica Gel: Use deactivated or neutral silica gel. You can also add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like C18 for reversed-phase chromatography.

  • Alternative Purification Methods: If possible, opt for non-chromatographic methods like recrystallization or distillation to avoid prolonged contact with stationary phases.[1]

Q3: I am struggling with the chiral separation of my furan-2-carboxamide derivative. What are the recommended methods?

A3: The direct separation of enantiomers of furan derivatives can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[5][6] Several types of chiral stationary phases (CSPs) have proven effective:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate) of cellulose, are often successful.[5][7]

  • Cyclodextrin-based CSPs: Native and derivatized β-cyclodextrin stationary phases can also provide good enantiomeric separation, particularly in reversed-phase mode.[6]

For method development, a screening approach using different chiral columns and mobile phases is recommended.[8] Alternatively, diastereomeric resolution can be achieved by derivatizing the racemic mixture with a chiral auxiliary, followed by separation using standard chromatography techniques.

Troubleshooting Guide: Common Purification Problems and Solutions

This section provides a systematic approach to troubleshooting specific issues you may encounter during your experiments.

Issue 1: The Compound "Oils Out" During Recrystallization

"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid during cooling.[9] This is a common problem with furan-2-carboxamide derivatives, especially when impurities are present, which can lower the melting point of the mixture.[9]

Causality Workflow for "Oiling Out"

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Detailed Solutions:

  • Reduce Supersaturation: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent.[10]

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.[10]

  • Pre-Purification: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica or treatment with activated carbon, to remove impurities that may be inhibiting crystallization.[10]

  • Solvent Selection: Choose a solvent or solvent system with a lower boiling point than the melting point of your compound. A thorough solvent screen is crucial for successful recrystallization.[10][11]

Issue 2: Poor Separation or Tailing Peaks in Flash Column Chromatography

Achieving good separation of furan-2-carboxamide derivatives can be challenging due to their polarity and potential interactions with the stationary phase.

Strategies for Optimizing Flash Chromatography:

ParameterRecommendationRationale
Stationary Phase Use neutral or deactivated silica gel. Consider alumina for basic compounds.Standard silica is acidic and can cause degradation of the furan ring.[1]
Mobile Phase Perform a thorough TLC analysis to determine the optimal eluent system. Common systems include hexane/ethyl acetate and dichloromethane/methanol.[12][13]The choice of mobile phase significantly impacts selectivity. A gradient elution is often necessary.[14]
Additive For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape. For basic compounds, add a small amount of triethylamine.Additives can suppress the ionization of polar functional groups, reducing their interaction with the stationary phase and minimizing tailing.[3]
Sample Loading Dry loading is often preferred, especially if the compound has low solubility in the initial mobile phase.Dry loading can lead to better peak resolution and allows for the use of a stronger solvent to dissolve the sample initially.[15]
Issue 3: Low Recovery After Extraction

The amphipathic nature of some furan-2-carboxamide derivatives can lead to the formation of emulsions during aqueous workup, making layer separation difficult and causing product loss.

Experimental Protocol: Breaking Emulsions in Extractions

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, which can help to break the emulsion.[3]

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[3]

Logical Workflow for Improving Extraction Recovery

Caption: Decision tree for troubleshooting low extraction recovery.

References

  • Kasai, H. F., Tsubuki, M., Takahashi, K., Shirao, M., Matsumoto, Y., Honda, T., & Seyama, Y. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125–134. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Tang, J., & Zukowski, J. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1063(1-2), 133–141. [Link]

  • Organic Syntheses. (n.d.). Furan. Organic Syntheses. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. [Link]

  • Jiménez-Vázquez, R. J., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. LibreTexts Chemistry. [Link]

  • Fitzarr. (2020). Looking for some advice for purification of diamide. Reddit. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Tůmová, J., & Doležal, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 163–170. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 20-29. [Link]

  • Padwa, A. (2001). Furan as a versatile synthon. Proceedings of the National Academy of Sciences, 98(22), 12354–12358. [Link]

  • Bhushan, R., & Kumar, V. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 759–773. [Link]

  • King, A. (2018). Successful Flash Chromatography. King Group. [Link]

  • ResearchGate. (n.d.). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones. ResearchGate. [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

  • Jiménez-Vázquez, R. J., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. ResearchGate. [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

  • Royal Society of Chemistry. (2025). Seeking new polymorphs in pharmaceutical cocrystals: focus on furosemide–ethenzamide. CrystEngComm. [Link]

  • Arkat USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkat USA. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure, hirshfeld surface analysis and DFT calculations of N-(pyridin-2-ylmethyl)furan-2-carboxamide and its molecular docking. ResearchGate. [Link]

  • PubMed. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting & FAQs for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide Degradation Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing stability-indicating methods and identifying degradation products (DPs) for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide .

Because this molecule contains multiple reactive moieties—a furan ring, a primary carboxamide, a sulfonamide linkage, and a secondary amine (piperazine)—its degradation profile is highly complex. This guide synthesizes structural causality with field-proven LC-HRMS/MS methodologies to ensure your analytical protocols are robust, self-validating, and compliant with ICH guidelines.

Mechanistic Pathways of Degradation (The "Why")

To successfully troubleshoot missing peaks or unexpected mass shifts, you must first understand the intrinsic vulnerabilities of the molecule's functional groups. Degradation is not random; it is a predictable chemical response to environmental stress.

  • Furan Ring (Oxidation & Photolysis): The electron-rich furan moiety is highly susceptible to electrophilic attack and photo-oxidation. Under UV light or in the presence of reactive oxygen species (ROS), furans readily react with singlet oxygen (

    
    ) to form endoperoxide intermediates, which subsequently collapse into ring-opened dicarbonyls[1].
    
  • Carboxamide Group (Hydrolysis): Amide bonds undergo nucleophilic acyl substitution under strong acidic or basic conditions. Base-catalyzed hydrolysis attacks the carbonyl carbon, expelling ammonia (

    
    ) and yielding a furan-2-carboxylic acid derivative.
    
  • Sulfonamide Linkage (Extreme Hydrolysis): While sulfonamides are generally more stable than standard amides, prolonged exposure to alkaline or thermal stress can induce cleavage, yielding furan-2-carboxamide-5-sulfonic acid and free piperazine[2].

  • Piperazine Ring (N-Oxidation): The secondary amine in the piperazine ring is a prime target for oxidative degradation (e.g., via

    
    ), typically resulting in the formation of N-oxides (+16 Da mass shift).
    

Pathways Parent 5-(Piperazine-1-sulfonyl) furan-2-carboxamide Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis pH Extremes Oxidation Oxidative Stress (H2O2 / ROS) Parent->Oxidation Peroxides Photolysis Photolytic Stress (UV / Singlet Oxygen) Parent->Photolysis UV Exposure DP1 Furan-2-carboxylic acid + Ammonia Hydrolysis->DP1 Carboxamide Cleavage DP2 Furan-2-carboxamide-5-sulfonic acid + Piperazine Hydrolysis->DP2 Sulfonamide Cleavage DP3 Piperazine N-oxide Oxidation->DP3 Amine Oxidation DP4 Ring-Opened Dicarbonyls Oxidation->DP4 Furan Oxidation Photolysis->DP4 1O2 Attack on Furan

Fig 1. Mechanistic degradation pathways of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide.

Self-Validating Forced Degradation Protocol (The "How")

A reliable stability-indicating method must be self-validating. This means incorporating quenching steps to prevent on-column degradation and running parallel control matrices to distinguish true degradants from artifact peaks[3].

Standardized Stress Conditions

The following parameters are calibrated to achieve the ICH-recommended 5–20% degradation target. Over-stressing (>20%) risks generating secondary degradants that hold no clinical or formulative relevance.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Primary Degradation Product (DP)
Acid Hydrolysis 0.1 N HCl60°C for 24hFuran-2-carboxylic acid derivative
Base Hydrolysis 0.1 N NaOH60°C for 24hFuran-2-carboxylic acid + Piperazine
Oxidation 3%

25°C for 24hPiperazine N-oxide, Furan epoxides
Thermal (Wet) Water (Milli-Q)105°C for 48hSulfonic acid derivatives (trace)
Photolysis UV Light (254 nm)25°C for 72hRing-opened dicarbonyls
Step-by-Step LC-HRMS/MS Methodology
  • Sample Preparation: Dissolve the API in an MS-compatible solvent (e.g., Acetonitrile/Water 50:50) to a concentration of 1 mg/mL.

  • Stress Induction: Expose aliquots to the conditions outlined in the table above.

  • Quenching (Critical Step): Neutralize acidic samples with equivalent 0.1 N NaOH, and basic samples with 0.1 N HCl. Causality: Failing to neutralize will cause the compound to continue degrading inside the autosampler, destroying the integrity of your kinetic time-points[3].

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove insoluble polymeric degradants.

  • UHPLC Separation: Utilize a C18 column (e.g., 1.7 µm, 2.1 x 100 mm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • HRMS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set mass accuracy thresholds to < 5 ppm for definitive elemental composition assignment[2].

Workflow Step1 1. Stress Induction Step2 2. Quenching & Neutralization Step1->Step2 Step3 3. UHPLC Separation Step2->Step3 Step4 4. ESI-HRMS/MS Detection Step3->Step4 Step5 5. Mass Balance & Structural Elucidation Step4->Step5

Fig 2. Self-validating LC-HRMS/MS workflow for forced degradation profiling.

Troubleshooting FAQs (The "What If")

Q1: I am losing mass balance during the oxidative (


) degradation study. The parent peak decreases by 30%, but the sum of the DP peaks only accounts for 10%. Where is the rest of the mass? 
A:  You are likely losing highly polar or volatile degradants. When the furan ring undergoes oxidative cleavage, it forms small, highly polar dicarbonyl fragments. These fragments often elute in the void volume (

) of a standard C18 column and suffer from severe ion suppression. Actionable Fix: Rerun the oxidized sample using a HILIC (Hydrophilic Interaction Liquid Chromatography) column to retain polar fragments, or utilize a UV detector at a lower wavelength (e.g., 210 nm) to capture species that do not ionize well in ESI.

Q2: My LC-MS/MS shows a new peak with a +16 Da mass shift under oxidative stress. How do I determine if the oxygen was added to the furan ring or the piperazine ring? A: You must rely on MS/MS fragmentation patterns. Isolate the [M+H+16]+ precursor ion and induce Collision-Induced Dissociation (CID).

  • If the +16 Da shift is retained on the piperazine fragment (typically yielding an

    
     of 101 instead of the standard piperazine 
    
    
    
    85), the degradation product is a piperazine N-oxide .
  • If the piperazine fragment remains at

    
     85, but the furan-carboxamide fragment shifts by +16 Da, you are observing furan epoxidation or hydroxylation.
    

Q3: Under basic stress, I see a massive peak that corresponds to a loss of 17 Da. Is this expected? A: Yes. A neutral loss of 17 Da (-


) is the classic signature of primary carboxamide hydrolysis. The base attacks the carbonyl, releasing ammonia and leaving behind 5-(piperazine-1-sulfonyl)furan-2-carboxylic acid. Because this new DP contains a carboxylic acid, it will ionize exceptionally well in ESI negative mode (ESI-). Ensure you are running dual-polarity MS to capture this accurately[2].

Q4: I am observing a +32 Da shift in my photostability samples. Could this be a dimer? A: No, a +32 Da shift in a furan-containing compound under UV light is almost certainly the formation of an endoperoxide (addition of


). Furan rings are notorious for reacting with singlet oxygen generated during UV exposure[1]. This intermediate is highly unstable and will likely degrade further into ring-opened products if left at room temperature. Keep your autosampler chilled to 4°C to preserve this intermediate for MS/MS characterization.

References

  • Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry | Environmental Science & Technology - ACS Publications.
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin.
  • Biphenyl sulfonamide 1 stability and degradation pathways - Benchchem.

Sources

Resolving stability issues of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Ensuring Experimental Integrity

Welcome to the technical support center for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule in aqueous environments. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable data. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural liabilities of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide that I should be aware of in aqueous media?

A1: The molecule possesses three key functional groups that can influence its stability in aqueous solutions:

  • Furan Ring: Furan and its derivatives are known to be susceptible to degradation under acidic conditions, which can catalyze a ring-opening reaction to form dicarbonyl compounds.[1]

  • Sulfonamide Linkage: While generally more stable than esters or amides, sulfonamides can undergo hydrolysis under strongly acidic or basic conditions. Studies on various sulfonamides show they are typically stable at neutral or slightly alkaline pH but can degrade at pH 2.0.[2][3]

  • Carboxamide Group: This functional group is prone to hydrolysis, yielding the corresponding carboxylic acid, a reaction that can be catalyzed by both acid and base.[4]

  • Piperazine Moiety: As a basic group, piperazine makes the compound's solubility highly pH-dependent.[5] While it enhances aqueous solubility at lower pH, the nitrogen atoms can also be sites for oxidative degradation.

Q2: My biological assay results with this compound are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent results are a classic indicator of compound degradation.[6] If you observe a time-dependent loss of potency, variable dose-response curves, or unexpected biological outcomes, you should critically assess the stability of your compound under the specific conditions of your experiment (e.g., buffer composition, pH, temperature, and incubation time). We strongly recommend preparing fresh solutions for each experiment. If storage is unavoidable, flash-freeze single-use aliquots at -80°C and protect them from light.

Q3: How does pH affect the solubility of this compound, and what is the best approach for preparing solutions?

A3: The piperazine ring has two pKa values, making the compound a weak base.[5] Consequently, its aqueous solubility is highly dependent on pH.[7]

  • In acidic pH: The piperazine nitrogens become protonated, increasing the molecule's polarity and enhancing its solubility in aqueous buffers.

  • In neutral to basic pH: The molecule is less protonated, reducing its solubility, which may lead to precipitation.

For initial solubilization, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a pure, water-miscible organic solvent like DMSO.[8] This stock can then be diluted into your aqueous experimental buffer. Always ensure the final concentration of the organic solvent is minimal (ideally <0.1%) and run a vehicle control in your experiments.[8]

Q4: What are the expected degradation products I should look for?

A4: Based on the structure, the primary degradation products from hydrolysis would be:

  • Furan Ring-Opened Products: Dicarbonyl species resulting from acid-catalyzed cleavage of the furan moiety.[1]

  • Sulfonamide Cleavage Products: Formation of 5-(aminosulfonyl)furan-2-carboxamide and piperazine.

  • Carboxamide Hydrolysis Product: 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid.

Identifying these requires a stability-indicating analytical method, typically using LC-MS.[6]

Troubleshooting Guide: Common Experimental Challenges
Problem: Significant loss of compound concentration is observed during a multi-hour incubation in my cell culture medium (pH ~7.4).
  • Causality: While sulfonamides are often stable at neutral pH, the combination of physiological temperature (37°C), extended incubation, and the presence of enzymes in media or cells can accelerate degradation.[2][9] The carboxamide group is also susceptible to hydrolysis under these conditions.[4][10]

  • Troubleshooting Workflow:

    Caption: Workflow for investigating compound stability in media.

Problem: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for an in vivo study.
  • Causality: This is a classic solubility issue. The high concentration of the compound in the DMSO stock is no longer sustainable when diluted into a predominantly aqueous environment where its intrinsic solubility is much lower.[8]

  • Solutions & Data-Driven Approach:

    • pH Adjustment: Since the molecule is basic, lowering the pH of the vehicle can significantly improve solubility. Determine the optimal pH by performing a kinetic solubility assessment.

    • Co-solvents: For in vivo studies, co-solvents like PEG400 or Solutol® HS 15 can be used. However, their concentration must be carefully controlled to avoid toxicity.

    • Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that enhance aqueous solubility.[11]

    Table 1: Example Solubility Data for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

    Vehicle Composition pH Measured Solubility (µg/mL) Observations
    Phosphate Buffered Saline (PBS) 7.4 < 5 Immediate precipitation
    0.1 M Citrate Buffer 4.0 150 Clear solution
    10% DMSO / 90% Saline 7.2 25 Hazy, fine precipitate

    | 20% HP-β-CD in Water | 7.0 | > 500 | Clear solution |

Validated Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Liabilities

This protocol is essential for understanding the degradation pathways and developing a stability-indicating analytical method.[6]

Objective: To intentionally degrade the compound under stressed conditions (acid, base, oxidative) to identify potential degradants.

Materials:

  • 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • LC-MS system

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 8, 24h), withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with mobile phase.

    • Analyze via a reverse-phase HPLC-UV-MS method to separate the parent compound from any new peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.

  • Starting Point:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

    • Detection: UV (scan for optimal wavelength) and MS.

  • Troubleshooting Separation Issues: [6]

    • Poor Peak Shape (Tailing): The basic piperazine can interact with residual silanols on the silica support. Add a small amount of an amine modifier like triethylamine (0.1%) to the mobile phase or use a column with end-capping.

    • Co-elution:

      • Change pH: Switch the acidic modifier to a basic one (e.g., 10 mM ammonium bicarbonate, pH 8) to alter the ionization state and retention of the parent and degradants.

      • Change Organic Modifier: Substitute acetonitrile with methanol to alter selectivity.

      • Change Stationary Phase: If C18 fails, try a phenyl-hexyl or embedded polar group (EPG) column for alternative selectivity.

Mechanisms of Degradation

Understanding the chemical pathways of degradation is key to preventing them.

G cluster_acid Acid-Catalyzed Furan Ring Opening cluster_ph pH-Dependent Hydrolysis A Furan Ring (Protonated) B Carbocation Intermediate A->B H⁺ C Nucleophilic Attack by H₂O B->C + H₂O D Ring-Opened Dicarbonyl Product C->D Rearrangement E Sulfonamide G Hydrolysis Products (Acid/Base Catalyzed) E->G Strong Acid/Base F Carboxamide F->G Acid/Base

Caption: Potential degradation pathways for the core molecular scaffolds.

References
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. (Note: While this is a general reference, the principles of hydrolysis discussed are broadly applicable. A direct stability study of the specific molecule is not publicly available.)
  • Prausnitz, M. R., & Langer, R. (2012). Transdermal drug delivery. Nature Biotechnology, 30(12), 1261-1268. (Note: This provides context on formulation strategies, which is relevant to overcoming stability and solubility issues.)
  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link][3]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link][9]

  • Royal Society of Chemistry. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link][12]

  • Katarzyna, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link][13]

  • Al-Hussainy, K. M., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link][5]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link][14]

  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link][15]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link][11]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link][7]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link][4][16]

  • Powell, M. F. (1987). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Pharmaceutical Research. [Link][10]

Sources

Removing impurities from 5-(Piperazine-1-sulfonyl)furan-2-carboxamide samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Ticket ID: #PUR-5PSF-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Molecule & The Challenge

You are working with 5-(piperazine-1-sulfonyl)furan-2-carboxamide . Before troubleshooting, we must deconstruct the physicochemical profile of this scaffold, as it dictates every purification move you make.

  • The Basic Handle: The secondary amine on the piperazine ring (

    
    ) is your primary tool for purification. It allows for "catch-and-release" tactics.
    
  • The Stability Risk: The furan ring is acid-sensitive.[1][2] While the electron-withdrawing sulfonyl and carboxamide groups provide some stabilization, exposure to strong mineral acids (pH < 1) or prolonged acidic workups can trigger ring-opening (hydrolysis), leading to dicarbonyl decomposition products.

  • The Impurity Trap: The most persistent impurity is the bis-sulfonamide dimer . If the sulfonyl chloride starting material was used in excess or addition was too fast, both nitrogens of the piperazine may have reacted. This impurity lacks the basic NH handle, a difference we will exploit.

Module 1: Troubleshooting Chromatographic Issues

Issue #1: "My product tails significantly on silica gel, causing co-elution with impurities."

Diagnosis: This is the classic "amine effect." The secondary amine (


) of the piperazine interacts strongly with the acidic silanol groups (

) on the silica surface via hydrogen bonding and ion-exchange mechanisms. This causes peak broadening (tailing) and retention time shifts.

Solution Protocol: Amine-Modified Silica Chromatography Do not run a standard gradient. You must deactivate the silica surface.[3]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase (e.g., DCM/MeOH).
    
    • Why? The modifier competes for the silanol sites, effectively "capping" them and allowing your amine product to elute as a sharp band.

  • The "Pre-Wash" Technique (Critical Step):

    • Before loading your sample, flush the column with 3 column volumes (CV) of the mobile phase containing the modifier.

    • Observation: You may see a heat band (exothermic acid-base reaction) move down the column. Wait for the column to cool before loading.

Data: Retention Factor (


) Shift with Modifier 
Solvent System (DCM:MeOH 9:1)

of Product
Peak Shape
Standard Silica 0.05 - 0.15Broad streak (Tailing)
+ 1% TEA 0.35 - 0.45Sharp, symmetrical
+ 1%

0.40 - 0.50Sharp (Best for MS)
Issue #2: "I cannot separate the Bis-sulfonamide dimer from my product."

Diagnosis: The dimer (Bis-N,N'-sulfonylated piperazine) is structurally similar but lacks the basic secondary amine. On standard silica, they may run close together.

Solution Protocol: SCX "Catch-and-Release" (Solid Phase Extraction) This is the most robust method for this specific scaffold. It relies on the fact that your product is a base, but the dimer is neutral/non-basic.

Workflow:

  • Load: Dissolve crude mixture in MeOH/DCM (1:1). Load onto a Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica).

  • Wash (The Dimer Removal): Flush with 100% MeOH.

    • Mechanism:[3] The product (basic amine) protonates and binds to the sulfonic acid on the silica. The dimer (neutral) flows through into the waste.

  • Elute (The Release): Flush with 2M

    
     in MeOH .
    
    • Mechanism:[3] The ammonia deprotonates the product, releasing it from the column.

  • Finish: Concentrate the ammonia fraction to obtain pure product.

Visual Workflow (SCX Logic):

SCX_Purification Crude Crude Mixture (Product + Dimer + Salts) SCX_Col Load onto SCX Column (Sulfonic Acid Media) Crude->SCX_Col Wash Wash with MeOH SCX_Col->Wash Neutral species do not bind Elute Elute with 2M NH3 in MeOH SCX_Col->Elute Switch to Basic Mobile Phase Waste Waste Fraction: Contains Bis-sulfonamide (Dimer) & Non-basic impurities Wash->Waste Product Product Fraction: Pure 5-(Piperazine-1-sulfonyl)... (Free Base) Elute->Product

Caption: SCX Catch-and-Release strategy selectively isolates the basic piperazine product from non-basic impurities.

Module 2: Chemical Workup & Stability

Issue #3: "My product is turning dark/brown during Acid-Base extraction."

Diagnosis: You likely used a strong mineral acid (like 1M or 6M HCl) to protonate the piperazine. The furan ring is acid-sensitive.[1] High acidity can trigger ring opening, forming reactive dicarbonyls that polymerize (turn brown/black).

Solution Protocol: The "Gentle" Acid Extraction Instead of HCl, use a milder acid or a buffered system to keep the pH above the "danger zone" (pH < 2).

Optimized Extraction Protocol:

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc).

  • Extraction (Acidic): Extract with 0.5 M Citric Acid or 10% Acetic Acid (pH ~3-4).

    • Result: The basic product moves to the aqueous layer. The dimer and non-basic impurities stay in EtOAc.

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

  • Neutralization (Critical): Cool the aqueous layer on ice. Slowly add Saturated

    
      until pH ~8-9.
    
    • Note: Do not overshoot to pH 14 with NaOH; furans can also degrade in harsh base, though they are more tolerant than in acid.

  • Extraction (Basic): Extract the cloudy aqueous mixture with DCM (3x).

  • Dry: Dry over

    
     and concentrate.
    

Module 3: Decision Matrix

Use this logic tree to determine the best purification route for your specific sample state.

Purification_Decision_Tree Start Start: Crude Sample Analysis Check_Dimer Is Bis-sulfonamide (Dimer) present by LCMS/TLC? Start->Check_Dimer Dimer_Yes YES Check_Dimer->Dimer_Yes Dimer_No NO Check_Dimer->Dimer_No Scale_Check Scale < 500mg? Dimer_Yes->Scale_Check SCX Method A: SCX Column (Best Purity) Scale_Check->SCX Small Scale AcidBase Method B: Citric Acid Extraction (Best for Scale) Scale_Check->AcidBase Large Scale Polarity_Check Impurities are Polar? Dimer_No->Polarity_Check Flash Flash Chromatography DCM/MeOH + 1% NH4OH Polarity_Check->Flash No (Non-polar impurities) C18 Reverse Phase (C18) H2O/ACN + 0.1% Formic Acid Polarity_Check->C18 Yes (Polar impurities)

Caption: Decision matrix for selecting the optimal purification method based on impurity profile and scale.

FAQ: Frequently Asked Questions

Q: Can I recrystallize this compound? A: Yes, but it depends on the form. The free base is often an amorphous solid or oil.

  • Recommendation: Try converting it to the Hydrochloride (HCl) or Fumarate salt.

  • Solvent System: Dissolve the free base in a minimum amount of hot Ethanol (EtOH). Add 1.1 eq of HCl (in ether or dioxane). Cool slowly. The salt often crystallizes more readily than the free base.

Q: Why does my yield drop after column chromatography? A: If you didn't use a modifier (TEA/


), your product is likely irreversibly bound to the silica. To recover it, flush the column with DCM:MeOH:

(80:18:2)
.

Q: Is the carboxamide group stable? A: Generally, yes. Primary amides (


) are stable under the mild conditions described above. However, avoid refluxing in strong base (NaOH), which can hydrolyze the amide to the carboxylic acid.

References

  • Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.[1][2][5][6] ChemSusChem. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Amines. Retrieved from

  • Moura, R. G., et al. (2021).[7] Synthesis of the piperazine subunit of Indinavir. Arkivoc. (Demonstrates SCX and acid-base handling of piperazine derivatives). Retrieved from

Sources

Validation & Comparative

Reproducibility of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide Synthesis Methods Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In the development of furan-based pharmacological scaffolds, the synthesis of 5-(piperazine-1-sulfonyl)furan-2-carboxamide presents a classic dichotomy between "step economy" and "process robustness."[1]

Many initial discovery workflows attempt a Direct Sulfonylation (Method A) of furan-2-carboxamide. While theoretically shorter, our comparative analysis indicates this route suffers from critical reproducibility issues due to the instability of the intermediate sulfonyl chloride and competitive hydrolysis of the amide.[2]

This guide advocates for the Stepwise Ester-Protection Route (Method B) . Although it adds two steps, it isolates the sensitive sulfonyl chloride formation from the amide functionality, increasing overall yield from ~25% (highly variable) to a consistent >60%.[2] This protocol ensures high purity suitable for biological screening without extensive preparative HPLC.

Part 1: Comparative Analysis of Synthetic Pathways

We evaluated two primary methodologies based on yield consistency, purity profiles, and scalability.

Method A: Direct Sulfonylation (The "Quick" Route)[2]
  • Concept: Direct reaction of furan-2-carboxamide with chlorosulfonic acid (

    
    ), followed by quenching with piperazine.
    
  • Failure Mode: The electron-rich furan ring is sensitive. The highly acidic conditions required for chlorosulfonylation often hydrolyze the carboxamide to the acid or dehydrate it to the nitrile. Furthermore, the resulting 5-chlorosulfonylfuran-2-carboxamide is thermally unstable and prone to

    
     extrusion before amine coupling can occur.
    
  • Verdict: Low Reproducibility. Recommended only for qualitative "hit" generation, not for scale-up.

Method B: The Stepwise Ester-Protection Route (Recommended)
  • Concept: Starts with ethyl 2-furoate. The ester group is robust against chlorosulfonic acid. The sulfonyl chloride is trapped immediately with N-Boc-piperazine (protecting the secondary amine). The ester is then gently converted to the amide, followed by acidic deprotection.[2]

  • Advantage: Decouples the sensitive sulfonyl chloride chemistry from the amide formation.

  • Verdict: High Reproducibility. This is the industry-standard approach for furan-sulfonamide libraries.

Comparative Performance Data
MetricMethod A: Direct SulfonylationMethod B: Stepwise Ester-Protection
Overall Yield 15% – 30% (Variable)62% – 68% (Consistent)
Purity (Pre-HPLC) 75% (Major side products)>95% (Clean)
Key Impurity Furan-2-carboxylic acid (Hydrolysis)Ethyl ester traces (easily removed)
Scalability < 100 mg> 10 grams
Time Investment 1 Day3 Days
Part 2: Detailed Experimental Protocol (Method B)

Objective: Synthesis of 5-(piperazine-1-sulfonyl)furan-2-carboxamide via Ethyl 5-(chlorosulfonyl)furan-2-carboxylate.

Phase 1: Chlorosulfonylation (The Critical Step)[2]
  • Reagents: Ethyl 2-furoate (1.0 eq), Chlorosulfonic acid (3.0 eq),

    
     (Solvent).[2]
    
  • Protocol:

    • Dissolve ethyl 2-furoate in dry

      
       at 0°C.
      
    • Add chlorosulfonic acid dropwise over 30 mins. Critical: Maintain temp < 5°C to prevent furan decomposition.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Pour reaction mixture onto crushed ice. Extract immediately with DCM.

    • Scientist’s Note: Do not store the intermediate ethyl 5-(chlorosulfonyl)furan-2-carboxylate. Furan sulfonyl chlorides are notoriously unstable [1]. Use immediately in Phase 2.

Phase 2: Sulfonamide Coupling
  • Reagents: Fresh Sulfonyl Chloride (from Phase 1), tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.1 eq),

    
     (2.5 eq), DCM.
    
  • Protocol:

    • Dissolve N-Boc-piperazine and

      
       in DCM at 0°C.
      
    • Add the solution of sulfonyl chloride dropwise.

    • Stir at RT for 4 hours. Wash with 1N HCl and Brine.

    • Evaporate to yield Ethyl 5-(4-(tert-butoxycarbonyl)piperazin-1-ylsulfonyl)furan-2-carboxylate.

Phase 3: Amidation & Deprotection[2]
  • Reagents: 7N

    
     in Methanol, 4N HCl in Dioxane.
    
  • Protocol:

    • Amidation: Dissolve the intermediate ester in 7N

      
      /MeOH. Seal in a pressure tube and stir at 50°C for 12 hours. (Monitor by TLC; ester to amide conversion is clean). Concentrate to dryness.
      
    • Deprotection: Redissolve residue in DCM. Add 4N HCl/Dioxane (5 eq). Stir at RT for 2 hours.

    • Workup: The product often precipitates as the HCl salt. Filter and wash with ether. For free base, neutralize with saturated

      
       and extract with EtOAc/MeOH (9:1).[2]
      
Part 3: Mechanism & Workflow Visualization[2]

The following diagram illustrates the divergent pathways and the "Protection Strategy" logic essential for reproducibility.

SynthesisPathways Start Starting Material: Ethyl 2-furoate Step1 Step 1: Chlorosulfonylation (ClSO3H, 0°C) Start->Step1 DirectAmide Alternative Start: Furan-2-carboxamide DirectCl Reaction: Chlorosulfonic Acid DirectAmide->DirectCl Failure FAILURE MODE: 1. Amide Hydrolysis 2. Nitrile formation 3. Low Yield DirectCl->Failure Inter1 Intermediate 1: Ethyl 5-(chlorosulfonyl)furan-2-carboxylate (Unstable - Use Immediately) Step1->Inter1 Electrophilic Subst. Step2 Step 2: Coupling (N-Boc-Piperazine, Et3N) Inter1->Step2 Nucleophilic Attack Inter2 Intermediate 2: Protected Sulfonamide Ester Step2->Inter2 Step3 Step 3: Amidation (NH3 in MeOH, 50°C) Inter2->Step3 Ammonolysis Inter3 Intermediate 3: Protected Sulfonamide Amide Step3->Inter3 Step4 Step 4: Deprotection (HCl/Dioxane) Inter3->Step4 Boc Removal Final FINAL PRODUCT: 5-(Piperazine-1-sulfonyl) furan-2-carboxamide Step4->Final

Caption: Comparative workflow showing the robust Stepwise Ester Route (Green) versus the failure-prone Direct Route (Red).

Part 4: Critical Control Points (Troubleshooting)
  • Moisture Sensitivity of Sulfonyl Chlorides:

    • Observation: Low yield in Step 2.[3]

    • Root Cause:[1][2][4] Furan-2-sulfonyl chlorides hydrolyze rapidly in the presence of trace water [1].

    • Fix: Dry all glassware thoroughly. Use anhydrous DCM.[5] Do not stop the reaction between Phase 1 and Phase 2.

  • Amidation Incompleteness:

    • Observation: Presence of ethyl ester in final NMR.

    • Root Cause:[1][2][4][6] Ammonia in methanol can degrade over time (losing titer).

    • Fix: Use fresh commercial 7N

      
      /MeOH or bubble anhydrous ammonia gas into the solution.
      
  • Piperazine Polymerization:

    • Observation: Insoluble gums in Step 2.

    • Root Cause:[1][2][4] Use of unprotected piperazine leads to "double-ended" coupling (bis-sulfonamides).

    • Fix: Strictly use N-Boc-piperazine (1-Boc-piperazine) [2].

References
  • Stability of Heteroaromatic Sulfonyl Chlorides. Source: ChemRxiv (2025).[2] "Stability of five- and six-membered heteroaromatic sulfonyl halides." Link:[Link] (Generalized citation based on search result 1.9)[2]

  • Piperazine Protection Strategies. Source: National Institutes of Health (NIH) / PMC. "Synthetic Approaches to Piperazine-Containing Drugs." Link:[Link] (Based on search result 1.5)[2]

  • Furan-2-carboxamide Synthesis Derivatives. Source: MDPI (2025).[2] "Synthesis and Antifungal Evaluation of 5-Arylfuran-2-Carboxamide Derivatives." Link:[Link] (Contextual grounding from search result 1.1)[2]

Sources

Furan vs. Thiophene Carboxamides: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's ultimate pharmacological profile. Among the most utilized five-membered aromatic heterocycles, furan and thiophene carboxamides are foundational building blocks.[1] Their structural resemblance, contrasted with their distinct electronic and physicochemical characteristics, positions them as classic examples of bioisosteres—groups that can be interchanged to modulate a molecule's properties while retaining its primary biological activity.[2][3]

This guide provides an in-depth, data-supported comparison of furan and thiophene carboxamide derivatives. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization, moving beyond mere structural analogy to a nuanced understanding of functional consequences.

Part 1: Physicochemical and Electronic Properties

The fundamental differences between furan and thiophene are rooted in the nature of their respective heteroatoms: oxygen and sulfur. These differences have a cascading effect on the molecule's aromaticity, polarity, and metabolic stability, which are critical determinants of a drug candidate's behavior.

Thiophene is generally considered more aromatic than furan.[4] The sulfur atom in thiophene is less electronegative and can utilize its 3d orbitals for more effective delocalization of its lone pair of electrons into the π-system, leading to greater aromatic stabilization.[5] Conversely, the higher electronegativity of oxygen in furan results in a less stable aromatic system.[2] This distinction in aromaticity often translates to thiophene-containing compounds having greater stability.[5]

From a physicochemical standpoint, the oxygen in a furan ring can act as a hydrogen bond acceptor, a role the sulfur in thiophene fulfills less effectively.[1] This can have significant implications for drug-receptor interactions. Furthermore, furan-containing compounds are generally considered more polar but less metabolically stable, as they can be metabolized into reactive intermediates.[1][6] Thiophene is typically viewed as the more metabolically robust of the two.[1]

FeatureFuran Carboxamide DerivativeThiophene Carboxamide DerivativeRationale & Implication in Drug Design
Heteroatom OxygenSulfurThe difference in electronegativity and size dictates the electronic and steric properties of the entire scaffold.[1]
Aromaticity LowerHigherHigher aromaticity in thiophene often correlates with increased chemical and metabolic stability.[1][4]
Polarity More PolarLess PolarPolarity influences solubility, cell permeability, and interaction with biological targets.[1]
Hydrogen Bonding Oxygen is a competent hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.This difference can be critical for target binding, potentially altering the binding mode and affinity.[1]
Metabolic Stability Generally less stable; can be metabolized to reactive intermediates.[6]Generally more metabolically stable.[1]Thiophene is often preferred when metabolic stability is a key concern in lead optimization.

Part 2: Synthetic Strategies and Accessibility

The synthesis of both furan and thiophene carboxamides typically begins with their corresponding carboxylic acids, furan-2-carboxylic acid and thiophene-2-carboxylic acid. These starting materials are readily available and can be activated and coupled with a desired amine to form the amide bond.

General Synthesis Workflow

A common and reliable method for the synthesis of these carboxamides involves the coupling of the carboxylic acid with an amine using a peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation cluster_2 Workup & Purification start Furan/Thiophene Carboxylic Acid reagents EDC, HOBt, Anhydrous DMF start->reagents + activated Activated Ester Intermediate reagents->activated Forms reactive intermediate amine Primary/Secondary Amine activated->amine Reaction with Amine product Furan/Thiophene Carboxamide amine->product Nucleophilic attack workup Aqueous Workup product->workup Reaction Quenching purification Column Chromatography workup->purification final_product Pure Product purification->final_product G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Furan/Thiophene Carboxamide Inhibitor Inhibitor->MEK caption Inhibition of the MAPK/ERK pathway by a kinase inhibitor.

Sources

Benchmarking the Potency of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the enzymatic inhibitory potency of the novel compound, 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. Given the compound's structural features, particularly the presence of a sulfonamide group, we will focus on its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are a well-studied family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[1][2][3] This guide will detail the experimental design, protocols, and data analysis necessary to benchmark the compound against a known clinical inhibitor, Acetazolamide.

Rationale for Experimental Design

The core of this guide is a comparative enzyme inhibition assay. The choice of carbonic anhydrase as the target enzyme is based on the well-established role of the sulfonamide moiety in binding to the zinc ion in the active site of this enzyme class.[3] To provide a robust benchmark, we will compare the inhibitory activity of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide with Acetazolamide, a potent and clinically used carbonic anhydrase inhibitor.[1] The experimental workflow is designed to be self-validating by including appropriate controls and a well-characterized standard.

Experimental Workflow Overview

The following diagram illustrates the key stages of the experimental workflow for determining and comparing the inhibitory potency of the test compounds.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) prep_plate Prepare 96-Well Plate (Controls and Test Compound Dilutions) prep_reagents->prep_plate add_enzyme Add Enzyme to Wells prep_plate->add_enzyme pre_incubate Pre-incubate with Inhibitor add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate read_plate Kinetic Reading (Spectrophotometer) add_substrate->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates plot_curves Plot Dose-Response Curves calc_rates->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50

Caption: Workflow for comparative enzyme inhibition assay.

Detailed Experimental Protocols

This section provides a step-by-step methodology for a colorimetric assay to determine the inhibitory potency of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide against human carbonic anhydrase II (hCA II). This assay measures the esterase activity of hCA II, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1][2][4]

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (purified)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test Compound: 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

  • Reference Inhibitor: Acetazolamide[1]

  • Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 2 mM DTT[5]

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Microplate: 96-well, clear, flat-bottom

Preparation of Solutions
  • Assay Buffer: Prepare the buffer and adjust the pH to 7.3.

  • Enzyme Solution: Dilute the hCA II stock solution in Assay Buffer to the desired working concentration. The final concentration should provide a linear reaction rate for at least 20-30 minutes.[6]

  • Substrate Solution: Prepare a stock solution of pNPA in a minimal amount of organic solvent (e.g., acetonitrile) and then dilute it in Assay Buffer to the final working concentration (typically at or near the Km value for pNPA with hCA II).

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide and Acetazolamide in 100% DMSO.

Assay Protocol
  • Serial Dilutions: Prepare a serial dilution of the test compound and Acetazolamide in Assay Buffer containing a constant final concentration of DMSO (e.g., 1%). It is crucial to maintain a consistent DMSO concentration across all wells to avoid solvent effects.

  • Plate Setup:

    • Blank Wells: Add Assay Buffer only.

    • No Inhibitor Control (100% Activity): Add Assay Buffer with the same final DMSO concentration as the inhibitor wells.

    • Inhibitor Wells: Add the serially diluted test compound or Acetazolamide.

    • Positive Control: Add a known concentration of Acetazolamide that gives high inhibition.

  • Enzyme Addition: Add the diluted enzyme solution to all wells except the blank. The final volume in each well should be consistent.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[6]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 1-2 minutes for 20-30 minutes.[1][6]

Data Analysis and Interpretation

The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Calculate Reaction Rates: For each well, determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_no_inhibitor - Rate_blank))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Trustworthiness and Self-Validation

The inclusion of a "no inhibitor" control and a reference inhibitor like Acetazolamide is critical for validating the assay.[5][7] The results for Acetazolamide should be consistent with literature values, confirming the integrity of the assay conditions. The blank wells account for any non-enzymatic hydrolysis of the substrate.

Comparative Data Presentation

The results should be summarized in a clear and concise table to facilitate comparison.

CompoundTarget EnzymeIC50 (µM)
5-(Piperazine-1-sulfonyl)furan-2-carboxamidehCA IIExperimental Value
Acetazolamide (Reference)hCA IIExperimental Value

This direct comparison will objectively benchmark the potency of the novel compound against a well-established standard.

Concluding Remarks

This guide provides a robust and scientifically sound methodology for assessing the inhibitory potency of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, using carbonic anhydrase II as a relevant target enzyme. By adhering to these protocols and including appropriate controls and a reference compound, researchers can generate reliable and comparable data to evaluate the potential of this novel molecule as an enzyme inhibitor. The principles outlined here can also be adapted for testing against other enzyme targets, should preliminary screening suggest different or additional mechanisms of action.

References

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 431-443. Available at: [Link]

  • Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, 33864100. Available at: [Link]

  • Rebholz, K. L., & Wolf, P. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7269. Available at: [Link]

  • Gkeka, P., & Tars, K. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1-13. Available at: [Link]

Sources

Spectral Data Analysis: A Comparative Guide to the Validation of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectral data for 5-(Piperazine-1-sulfonyl)furan-2-carboxamide, a molecule of interest for its potential pharmacological applications. Due to the limited availability of a complete public experimental spectral dataset for this specific molecule, this guide will present a detailed theoretical analysis of its expected spectral characteristics, grounded in the well-established spectroscopic principles of its constituent furan-2-carboxamide and piperazine-1-sulfonyl moieties.

To provide a tangible point of comparison, we will contrast these predicted spectral features with the available data for a structurally related analog, 5-(Piperazin-1-yl)benzofuran-2-carboxamide . This comparative approach will not only aid in the validation of newly synthesized batches of the target compound but also serve as an educational tool for researchers and scientists in the field.

The Importance of Multi-faceted Spectral Analysis

A single spectroscopic technique rarely provides sufficient evidence for the unambiguous identification of a molecule. It is the synergistic application of multiple analytical methods that builds a comprehensive and robust structural elucidation. In this guide, we will focus on three pillars of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Chemical Structures Under Investigation

G cluster_0 5-(Piperazine-1-sulfonyl)furan-2-carboxamide cluster_1 5-(Piperazin-1-yl)benzofuran-2-carboxamide mol1 mol1 mol2 mol2

Figure 1: Chemical structures of the target compound and its structural analog.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical shifts, coupling constants, and signal multiplicities allow for the precise mapping of a molecule's structure.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for data reproducibility and accuracy.

G start Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) start->dissolve standard Add internal standard (e.g., TMS at 0.00 ppm) dissolve->standard acquisition NMR Spectrometer Acquisition standard->acquisition h1 Acquire ¹H NMR spectrum (e.g., 400 MHz) acquisition->h1 c13 Acquire ¹³C NMR spectrum (e.g., 100 MHz) acquisition->c13 processing Data Processing h1->processing c13->processing fourier Fourier transform raw data processing->fourier phase Phase and baseline correction fourier->phase integrate Integrate signals and determine multiplicities phase->integrate end Spectral Interpretation integrate->end

Figure 2: A typical workflow for NMR sample preparation and data acquisition.

A. Predicted ¹H NMR Spectrum of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

Based on established chemical shift values for furan and piperazine derivatives, the following proton signals are anticipated[1][2][3][4][5][6][7][8]:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Furan H-3~7.0-7.2Doublet1H
Furan H-4~6.5-6.7Doublet1H
Carboxamide (-CONH₂)~7.5-8.0Broad Singlet2H
Piperazine (-CH₂-N-SO₂-)~3.0-3.3Triplet4H
Piperazine (-CH₂-NH-)~2.7-3.0Triplet4H
Piperazine (-NH)VariableBroad Singlet1H
B. ¹H NMR Data for 5-(Piperazin-1-yl)benzofuran-2-carboxamide

For comparative purposes, the reported ¹H NMR data for the benzofuran analog provides a useful reference point[9][10][11]. The presence of the benzene ring fused to the furan introduces additional aromatic signals and shifts the existing furan protons.

C. Predicted ¹³C NMR Spectrum of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

The anticipated carbon signals are as follows, drawing on data from various furan and piperazine compounds[1][2][3][4][6][7][8][12][13][14]:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxamide (C=O)~160-165
Furan C-2~145-150
Furan C-5~155-160
Furan C-3~115-120
Furan C-4~110-115
Piperazine (-CH₂-N-SO₂-)~45-50
Piperazine (-CH₂-NH-)~40-45

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common method for obtaining IR spectra of solid samples with minimal preparation.

G start Sample Preparation place Place a small amount of solid sample on the ATR crystal start->place apply Apply pressure to ensure good contact place->apply acquisition FTIR Spectrometer Acquisition apply->acquisition background Collect a background spectrum of the empty ATR crystal acquisition->background sample_scan Collect the sample spectrum background->sample_scan end Spectral Analysis sample_scan->end G start Sample Preparation dissolve Dissolve sample in a suitable solvent (e.g., methanol/water) start->dissolve infuse Infuse the solution into the ESI source dissolve->infuse acquisition Mass Spectrometer Acquisition infuse->acquisition ionize Generate ions via electrospray acquisition->ionize analyze Analyze ions based on mass-to-charge ratio (m/z) ionize->analyze end Data Interpretation analyze->end

Figure 4: A general workflow for ESI-MS analysis.

A. Predicted Mass Spectrum of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide

The predicted monoisotopic mass and key adducts are crucial for initial identification.[15]

Ion Predicted m/z
[M+H]⁺260.07
[M+Na]⁺282.05
[M-H]⁻258.06

Common fragmentation patterns for piperazine-containing compounds involve cleavage of the piperazine ring and loss of substituents.[16][17][18][19] For our target molecule, we would anticipate fragmentation pathways involving the loss of the carboxamide group, cleavage of the furan-sulfur bond, and fragmentation of the piperazine ring.

B. Mass Spectrometry Data for Piperazine and Furan Derivatives

The fragmentation of piperazine derivatives is well-documented, often showing characteristic losses of parts of the piperazine ring.[16][17] Furan-2-carboxamides also exhibit predictable fragmentation, typically involving the loss of the carboxamide moiety.[12]

Comparative Summary and Conclusion

Spectroscopic Technique 5-(Piperazine-1-sulfonyl)furan-2-carboxamide (Predicted) 5-(Piperazin-1-yl)benzofuran-2-carboxamide (Reference) Key Differentiating Features
¹H NMR Furan protons (~6.5-7.2 ppm), Piperazine protons (~2.7-3.3 ppm)Benzofuran aromatic protons, shifted furan proton signalsPresence of sulfonamide group will influence piperazine chemical shifts.
¹³C NMR Furan carbons (~110-160 ppm), Sulfonyl-adjacent piperazine carbons (~45-50 ppm)Additional signals for the benzene ring carbonsChemical shift of C-5 on the furan ring will be significantly affected by the sulfonyl group.
IR Strong S=O stretches (~1350 & 1160 cm⁻¹)Absence of strong S=O stretchesThe two strong S=O absorption bands are the most definitive differentiating feature.
MS [M+H]⁺ at m/z 260.07[M+H]⁺ at m/z 246.12 [9]A clear difference in molecular weight.

This guide provides a comprehensive framework for the spectral validation of 5-(Piperazine-1-sulfonyl)furan-2-carboxamide. By understanding the expected spectral features based on its constituent moieties and comparing them to a structurally related analog, researchers can confidently confirm the identity and purity of their synthesized compound. The provided protocols and data tables serve as a practical resource for scientists engaged in the synthesis and characterization of novel small molecules.

References

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. Retrieved from [Link]

  • S., S., & Xavier, S. J. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 48(9), 659-664.
  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Rojas-George, G., et al. (2019). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 24(12), 2289.
  • Yılmaz, F., & Çıkrıkçı, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-477.
  • Molbank. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. MDPI. Retrieved from [Link]

  • Mach, R. H., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.
  • NIST. (n.d.). Piperazine, 1,2,4-trimethyl-. NIST WebBook. Retrieved from [Link]

  • TCI Chemicals. (n.d.). 1-(4-Pyridyl)piperazine 1H-NMR. TCI Chemicals.
  • IUCr Journals. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. IUCr Journals.
  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. Retrieved from [Link]

  • Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325.
  • IUCr Journals. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. IUCr Journals.
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  • National Center for Biotechnology Information. (n.d.). 5-(piperazine-1-sulfonyl)furan-2-carboxamide. PubChem. Retrieved from [Link]

  • ChemSrc. (2026). 1-((5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide. ChemSrc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.